molecular formula C11H11NO2 B2474493 Methyl 1,4-dihydroquinoline-3-carboxylate CAS No. 53936-94-0

Methyl 1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2474493
CAS No.: 53936-94-0
M. Wt: 189.214
InChI Key: FQLQTNUWLFCKBJ-UHFFFAOYSA-N
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Description

Methyl 1,4-dihydroquinoline-3-carboxylate (CAS 53936-94-0) is a versatile quinoline-based building block exclusively for research use. This compound, with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol, serves as a key synthetic intermediate in medicinal chemistry . Its core structure is part of the quinoline class, which is recognized as a privileged scaffold in drug discovery due to its broad spectrum of bioactive properties . In research, this specific dihydroquinoline ester is a precursor in the exploration of more complex quinoline-3-carboxylate derivatives. Studies indicate that such derivatives show significant promise as potent inhibitors of Hepatitis B Virus (HBV) replication, demonstrating high inhibition in experimental in vitro biological studies at concentrations as low as 10 µM . The mechanism is believed to involve interaction with viral core proteins, potentially disrupting proper capsid assembly . Furthermore, researchers are investigating related quinoline-3-carboxylate compounds for their application as highly efficient corrosion inhibitors for mild steel in acidic environments, with studies showing inhibition efficiencies exceeding 90% . The mechanism of action in corrosion inhibition is linked to the adsorption of the molecules onto the metal surface, forming a protective barrier film . Researchers value this compound for its utility in synthetic and combinatorial library development, particularly for studying regioselectivity in alkylation reactions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,4-dihydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,7,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLQTNUWLFCKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 1,4-dihydroquinoline-3-carboxylate (CAS 53936-94-0)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of Methyl 1,4-dihydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Introduction: The Significance of the 1,4-Dihydroquinoline Scaffold

The 1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] Its structural similarity to the nicotinamide adenine dinucleotide (NADH) coenzyme has made it a focal point for the development of various therapeutic agents.[3] The stability of this scaffold, coupled with the potential for diverse functionalization, allows for the fine-tuning of its pharmacological properties, making it a versatile platform for drug design.

This compound (CAS 53936-94-0) is a specific derivative that holds promise as a building block in the synthesis of more complex molecules. Its potential applications span from the development of novel kinase inhibitors to agents targeting neurodegenerative diseases.[4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic characteristics of a compound is fundamental for its application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 53936-94-0[6]
Molecular Formula C₁₁H₁₁NO₂[6]
Molecular Weight 189.21 g/mol Calculated
Appearance Powder[6]
Melting Point 136-139 °C[6]
Storage Temperature Room Temperature[6]
Spectroscopic Data

While a dedicated, publicly available full spectrum for this compound is not readily found, data for closely related and substituted analogs provide valuable insights into the expected spectral features. The interpretation of these spectra is crucial for confirming the identity and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons on the dihydroquinoline ring system and the methyl ester group. The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm), while the protons on the dihydropyridine ring will be more upfield. The methyl group of the ester will present as a singlet, typically around δ 3.7 ppm.[5]

  • ¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal (δ > 160 ppm). Aromatic carbons will resonate in the δ 110-150 ppm range, while the sp³ hybridized carbons of the dihydropyridine ring will appear at higher field.[5][7]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present. A strong absorption band around 1680-1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The N-H stretching vibration of the dihydroquinoline ring will likely appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic protons, as well as C=C stretching bands for the aromatic ring, will also be present.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 189. The fragmentation pattern will provide further structural information, with common losses including the methoxy group (-OCH₃) from the ester.[4]

Synthesis of this compound

The Hantzsch dihydropyridine synthesis is a classic and versatile method for the preparation of 1,4-dihydropyridine derivatives and can be adapted for the synthesis of 1,4-dihydroquinolines.[1][10] This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.

Conceptual Hantzsch Synthesis Workflow

The following diagram illustrates the general principle of the Hantzsch synthesis as it could be applied to this compound.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-aminobenzaldehyde 2-Aminobenzaldehyde reaction_mixture 2-aminobenzaldehyde->reaction_mixture methyl_acetoacetate Methyl Acetoacetate methyl_acetoacetate->reaction_mixture 2 equivalents catalyst Acid or Base Catalyst catalyst->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture heat Heat heat->reaction_mixture target_molecule This compound reaction_mixture->target_molecule Cyclocondensation

Caption: General workflow of the Hantzsch synthesis for this compound.

Detailed Experimental Protocol (Hypothetical, based on related procedures)

The following protocol is a representative procedure based on established methods for the synthesis of similar 1,4-dihydroquinoline derivatives.[5] Researchers should optimize these conditions for their specific laboratory setup.

Materials:

  • 2-Aminobenzaldehyde

  • Methyl acetoacetate

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., a few drops of acetic acid or piperidine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add methyl acetoacetate (2.0 equivalents) followed by the catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized product must be confirmed by the spectroscopic methods detailed in Section 2 (¹H NMR, ¹³C NMR, IR, and MS) and by melting point determination.

Applications in Drug Development

The 1,4-dihydroquinoline scaffold is a key component in a variety of pharmacologically active compounds. Derivatives have shown a wide range of biological activities, including:

  • Kinase Inhibition: Certain 1,4-dihydroquinoline derivatives have been identified as potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1), which are implicated in neurodegenerative diseases such as Alzheimer's disease.[4][5]

  • Antibacterial Agents: The quinoline core is famously present in the quinolone class of antibiotics. While the target compound itself is not an antibiotic, it can serve as a starting material for the synthesis of novel antibacterial agents.[11]

  • Anticancer Activity: The planar nature of the quinoline ring system allows for intercalation with DNA, a mechanism of action for some anticancer drugs. Research into the anticancer properties of novel 1,4-dihydroquinoline derivatives is an active area of investigation.

  • Neuroprotective Effects: The biooxidizable nature of the 1,4-dihydroquinoline scaffold suggests potential for antioxidant properties and the ability to mitigate oxidative stress in brain tissues, which is relevant to the treatment of neurodegenerative disorders.[4]

Conclusion

This compound is a valuable heterocyclic compound with a stable and versatile scaffold. Its synthesis via the Hantzsch reaction provides a straightforward route to this important building block. The potential for this molecule and its derivatives in the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and oncology, makes it a compound of significant interest for further research and development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists working with this promising molecule.

References

  • Anderson, D. R. (1974). In Analysis of Silicones (A. Lee Smith, Ed.). Wiley-Interscience.
  • Bollack, B., et al. (2023). Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core. Molecules, 28(1), 36. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • Ishikawa, H., & Fujii, N. (2011). Design, synthesis, and biological evaluation of novel influenza virus RNA polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 253-256.
  • Khmelevskaya, E. A., et al. (2022).[10]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. Molecules, 27(16), 5326. [Link]

  • Luo, F.-T., & Jeevanandam, A. (1998). Simple transformation of nitrile into ester by the use of chlorotrimethylsilane. Tetrahedron Letters, 39(51), 9455-9456.
  • Muhammad, N., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry, 10, 847952.
  • Ogawa, Y., et al. (2001). A new inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK). Bioorganic & Medicinal Chemistry Letters, 11(10), 1261-1264.
  • PubChem. (n.d.). 1-Methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. Retrieved from [Link]

  • Ram, V. J. (2001). Quinazolines: a new class of antimicrobial agents. Drug News & Perspectives, 14(7), 415-422.
  • Reppart, S. M., et al. (1996). Molecular characterization of a second melatonin receptor expressed in human retina and brain: the Mel1b melatonin receptor. Proceedings of the National Academy of Sciences, 92(19), 8734-8738.
  • Smith, A. L. (1960). Infrared spectra-structure correlations for organosilicon compounds. Spectrochimica Acta, 16(1-2), 87-105.
  • Smith, B. C. (1999).
  • Vandenheste, T., & Paquette, L. A. (1991).
  • Vdovin, V. M., & Nametkin, N. S. (1964). 1,4-Dihydropyridines. Russian Chemical Reviews, 33(11), 543.
  • Wentland, M. P., et al. (1984). Novel 1,8-naphthyridine antibacterial agents: synthesis and structure-activity relationships of 7-substituted 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 27(9), 1103-1108.

Sources

Comprehensive Technical Guide: Stability Dynamics of 1,4-Dihydroquinoline-3-Carboxylates in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-dihydroquinoline-3-carboxylates are pivotal synthetic intermediates, serving as the foundational scaffold for fluoroquinolone antibiotics and novel immunomodulatory agents[1]. However, their inherent chemical architecture—an electron-rich, partially saturated heterocyclic core—renders them highly susceptible to solvent-mediated degradation. This technical guide provides an in-depth mechanistic analysis of their stability in organic solvents, detailing oxidation, hydrolysis, and photodegradation pathways. Furthermore, it establishes self-validating experimental protocols for stability-indicating assays, equipping drug development professionals with the causal understanding necessary to optimize synthesis, storage, and analytical workflows.

Mechanistic Foundations of Solvent-Induced Degradation

The stability of 1,4-dihydroquinolines is fundamentally governed by the thermodynamic drive towards aromatization and the vulnerability of the C3-carboxylate group.

  • Oxidative Aromatization: The primary degradation pathway in organic solvents is autoxidation. The partially saturated ring is thermodynamically driven to form the fully aromatic quinoline system. This process is often initiated by trace peroxides in solvents or molecular oxygen, generating a radical cation intermediate that cyclizes and undergoes hydrogen-atom transfer (HAT) to yield the stable quinoline product[2]. Notably, 1,4-dihydroquinolines have been shown to be less stable toward oxidation compared to their dihydropyridine counterparts due to enhanced conjugation possibilities[3].

  • Hydrolysis and Solvolysis: The ester linkage at the C3 position is susceptible to nucleophilic attack. In protic solvents (e.g., ethanol, methanol) or in the presence of trace moisture, the compound can undergo transesterification or hydrolyze into the corresponding 1,4-dihydroquinoline-3-carboxylic acid[4].

  • Photodegradation: The quinolone core exhibits significant photosensitivity. Exposure to UV or ambient actinic light catalyzes the generation of reactive oxygen species (ROS), particularly hydroxyl radicals, which accelerate oxidative cleavage and radical degradation pathways[4][5].

degradation_pathways A 1,4-Dihydroquinoline-3-carboxylate B Oxidation (Aromatization) A->B O2 / Peroxides D Hydrolysis / Solvolysis A->D H2O / Protic Solvents F Photodegradation A->F UV Exposure C Quinoline-3-carboxylate B->C E 3-Carboxylic Acid / Ester Exchange D->E G Radical Cleavage Products F->G

Core degradation pathways of 1,4-dihydroquinoline-3-carboxylates in organic solvents.

Solvent-Specific Stability Profiles & Quantitative Data

The choice of solvent dictates the dominant degradation pathway. Computational and experimental studies on quinoline-3-carboxamide derivatives indicate that stability is highly dependent on the solvent's dielectric constant and protic nature, with stability generally increasing in the order of THF < EtOH < CH3CN < DMF < H2O[1].

  • Ethereal Solvents (THF, Dioxane): Present the highest risk for long-term storage. Ethers form peroxides over time, which act as potent radical initiators. This accelerates the oxidative aromatization of the dihydroquinoline core[5][6].

  • Protic Solvents (EtOH, MeOH): Moderate risk. While they do not strongly promote oxidation, they facilitate transesterification and hydrolysis if trace acidic or basic impurities are present.

  • Aprotic Polar Solvents (DMF, DMSO): Offer superior stability for short-term handling and synthesis, provided they are strictly anhydrous. However, under thermal stress, DMSO can act as an oxidant and participate in cascade reactions[2].

Table 1: Quantitative Stability Matrix of 1,4-Dihydroquinoline-3-Carboxylates

Solvent ClassRepresentative SolventPrimary Degradation PathwayRelative Stability (25°C, Ambient Air)Mechanistic Causality
Ethereal Tetrahydrofuran (THF)Oxidation (Aromatization)Low (t½ < 48h if peroxides present)Peroxide formation initiates radical hydrogen-atom transfer[2][5].
Protic Ethanol (EtOH)Transesterification / HydrolysisModerate (t½ ~ 1-2 weeks)Nucleophilic attack on the C3-carboxylate ester[4].
Aprotic Polar Dimethylformamide (DMF)Hydrolysis (if wet)High (t½ > 1 month, dry)Lack of abstractable protons and low peroxide formation[1].
Halogenated Chlorobenzene (PhCl)OxidationLow-ModerateOften used deliberately with catalysts (e.g., FeCl₃) to force aromatization[6].

Experimental Methodologies: Self-Validating Stability Protocols

To accurately determine the stability of a specific 1,4-dihydroquinoline-3-carboxylate derivative, a self-validating Stability-Indicating Assay (SIA) must be employed. This protocol is designed to isolate variables, ensuring that observed degradation is causally linked to specific solvent stressors.

Protocol: Forced Degradation and Kinetic Profiling

  • Step 1: Stock Solution Preparation: Dissolve the compound in the target solvent (e.g., HPLC-grade DMF) to a concentration of 1.0 mg/mL.

    • Causality: A standardized concentration ensures that bimolecular degradation kinetics (if any) remain consistent across comparative studies.

  • Step 2: Stress Application (Orthogonal Design):

    • Oxidative Stress: Add 3% H₂O₂ to an aliquot at room temperature for 24 hours[4].

    • Hydrolytic Stress (Acid/Base): Treat separate aliquots with 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours[4].

    • Photolytic Stress: Expose an aliquot to UV light (254 nm) in a quartz cuvette.

  • Step 3: Aliquoting and Quenching: Extract 100 µL aliquots at predefined timepoints (0, 4, 8, 24 hours). Quench immediately by diluting 1:10 in cold (-20°C) mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Causality: Rapid cooling and dilution halt reaction kinetics, preserving the exact chemical state of the timepoint.

  • Step 4: HPLC-UV/MS Analysis: Analyze the quenched samples using a reversed-phase C18 column.

    • Causality: UV detection (at the compound's λmax) quantifies the loss of the parent molecule, while mass spectrometry (MS) identifies the specific degradation products (e.g., a mass shift of -2 Da unequivocally confirms oxidative aromatization).

workflow S1 Sample Prep (1 mg/mL) S2 Stress Conditions (Temp, Light, Oxidant) S1->S2 S3 Kinetic Sampling & Quenching S2->S3 S4 HPLC-UV/MS Analysis S3->S4 S5 Data Extraction (t1/2, Pathways) S4->S5

Self-validating experimental workflow for solvent stability assessment.

Strategic Mitigation & Storage Best Practices

Based on the established degradation mechanisms, the following storage and handling protocols are mandatory for preserving the integrity of 1,4-dihydroquinoline-3-carboxylates:

  • Inert Atmosphere Storage: Store the solid compound and any stock solutions under an inert gas (Argon or Nitrogen).

    • Causality: Displacing molecular oxygen prevents the initiation of the autoxidation cascade, severely limiting the thermodynamic drive towards the quinoline form[4].

  • Thermal Control: Maintain long-term storage at refrigerated conditions (2-8°C) or lower.

    • Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for both hydrolysis and oxidation[4].

  • Actinic Light Protection: Utilize amber vials or opaque containers for all storage and active handling.

    • Causality: The quinolone core is highly photosensitive; blocking UV wavelengths prevents the photo-excitation that leads to ROS generation and subsequent radical cleavage[4][5].

  • Solvent Purification: When utilizing ethereal solvents (e.g., THF) for synthesis, ensure they are freshly distilled over sodium/benzophenone or passed through basic alumina immediately prior to use.

    • Causality: This removes accumulated peroxides, eliminating the primary catalysts for oxidative aromatization[6].

References

  • ResearchGate - Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. Available at: [Link]

  • USTC - Cascade Synthesis of 3-Quinolinecarboxylic Ester via Benzylation/ Propargylation-Cyclization. Available at: [Link]

  • Clockss - Rotameric Properties Of Novel N-Acyl- And -Acyloxy-Dimeric 4-Phenyl-1,4-Dihydropyridines Derived From Solid-State Synthesis. Available at:[Link]

  • MDPI - Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at:[Link]

  • ACS Omega - Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. Available at: [Link]

Sources

Methyl 1,4-dihydroquinoline-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and therapeutic utility of Methyl 1,4-dihydroquinoline-3-carboxylate , with a critical distinction drawn between the 1,4-dihydro scaffold and its oxidized 4-oxo analogue.

Content Type: Technical Reference & Experimental Guide Focus: Molecular Characterization, Synthesis, and Drug Delivery Applications

Executive Summary

This compound is a privileged heterocyclic scaffold utilized primarily in Chemical Delivery Systems (CDS) for brain-targeting therapeutics and as a core structure for kinase inhibitors (e.g., DYRK1A/CLK1).

Critical Distinction: Researchers must distinguish between two chemically distinct species often conflated in database searches:

  • The Target Molecule: this compound (CAS 53936-94-0). Contains a methylene group (-CH₂-) at position 4.[1][2][3] It is redox-active.

  • The Antibiotic Scaffold: Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 61707-79-7).[4] Contains a ketone (C=O) at position 4.[1][2][3][5][6][7] It is the precursor to fluoroquinolones.[8]

This guide focuses on the Target Molecule (CAS 53936-94-0) while referencing the oxo-analogue for structural context.

Physicochemical Specifications

The following table provides verified data for the specific target molecule and its common analogue to prevent experimental error.

PropertyThis compound (Target)Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Analogue)
CAS Number 53936-94-0 61707-79-7
Molecular Formula C₁₁H₁₁NO₂ C₁₁H₉NO₃
Molecular Weight 189.21 g/mol 203.19 g/mol
Core Structure Reduced C4 position (CH₂)Oxidized C4 position (C=O)
Oxidation State Redox-sensitive (oxidizes to quinolinium)Stable (aromatic tautomer)
Solubility DMSO, Methanol, DCMDMSO, Dilute Base (as carboxylate)
Key Application BBB-permeable Prodrugs, Kinase InhibitorsAntibiotic Synthesis (Quinolones)

Structural & Mechanistic Analysis

The 1,4-Dihydro Scaffold (Redox Switch)

The 1,4-dihydroquinoline ring is not fully aromatic. The nitrogen atom is sp³-hybridized (enamine character), and the C4 position is sp³-hybridized. This structural feature confers a "puckered" geometry, increasing lipophilicity compared to the planar quinolinium salts.

Mechanism of Action (Brain Targeting): This molecule operates on the principle of bio-oxidation .

  • Entry: The lipophilic 1,4-dihydro form crosses the Blood-Brain Barrier (BBB) passively.

  • Lock-in: Once inside the CNS, it is oxidized (enzymatically or spontaneously) to the quaternary quinolinium salt .

  • Retention: The charged salt cannot cross the BBB back into the periphery, effectively "locking" the drug in the brain.

Structural Visualization

The following diagram illustrates the redox relationship and the structural difference from the 4-oxo scaffold.

G Target This compound (C11H11NO2) Lipophilic | BBB Permeable Salt Quinolinium Salt (Oxidized Form) Hydrophilic | BBB Impermeable Target->Salt Bio-oxidation (-2e-, -H+) (Brain Retention Mechanism) Oxo Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Antibiotic Scaffold) Stable | C=O at Pos 4 Target->Oxo Structural Analog (NOT Metabolic Product)

Caption: The redox-based "Lock-in" mechanism of 1,4-dihydroquinolines vs. the stable 4-oxo structural analogue.

Synthetic Pathways[3][11]

Method A: Modified Hantzsch Synthesis (Primary Route)

This method constructs the dihydroquinoline ring from acyclic precursors. It allows for the introduction of substituents at the C4 position if a specific aldehyde is used.

  • Reagents: Methyl acetoacetate, Aniline (or substituted aniline), Aldehyde (Formaldehyde source for unsubstituted C4), Ammonium acetate.

  • Conditions: Reflux in Ethanol or solvent-free microwave irradiation.

  • Yield: Typically 70–85%.

Protocol Steps:

  • Mix: Combine methyl acetoacetate (1.0 eq) and aniline (1.0 eq) in ethanol.

  • Catalyze: Add 10 mol% molecular iodine (

    
    ) or a Lewis acid catalyst (e.g., 
    
    
    
    ).
  • React: Stir at room temperature for 30 minutes, then add formaldehyde (1.0 eq) and reflux for 2–4 hours.

  • Isolate: Cool the mixture. The product often precipitates. Filter and wash with cold ethanol.

  • Purify: Recrystallize from ethanol/water.

Method B: Reduction of Quinoline Derivatives

Used when the aromatic quinoline-3-carboxylate is already available.

  • Reagents: Sodium Borohydride (

    
    ) or Hantzsch Ester (HEH) with a catalyst.
    
  • Conditions: Methanol,

    
     to RT.
    
  • Mechanism: Hydride transfer to the electron-deficient pyridinium ring (formed in situ or pre-formed).

Experimental Characterization

To validate the synthesis of CAS 53936-94-0 and ensure it has not oxidized to the quinoline or 4-oxo form, use the following spectral markers.

Proton NMR ( -NMR) in
  • NH Proton: Broad singlet around 6.0 – 9.0 ppm (exchangeable with

    
    ).
    
  • C4-Protons (Critical): A distinct singlet (or multiplet if substituted) around 3.6 – 3.9 ppm integrating for 2 protons.

    • Note: If this peak is missing, you likely have the oxidized quinoline.

    • Note: If this peak is shifted downfield or absent in favor of a carbonyl signal in

      
      , you have the 4-oxo derivative.
      
  • Ester Methyl: Singlet at 3.7 – 3.8 ppm .

  • Vinyl Proton (C2-H): If C2 is unsubstituted, a signal around 7.0 – 7.5 ppm .

Mass Spectrometry (MS)
  • Target: Look for

    
     at 190.2 .
    
  • Common Contaminant: If

    
     is 204.2 , you have the 4-oxo derivative (C11H9NO3).
    

Therapeutic Applications & Biological Activity[10]

Brain-Targeted Drug Delivery (CDS)

This compound derivatives serve as carriers for drugs that cannot cross the BBB.

  • Workflow: The drug is covalently linked to the carboxylate group.

  • Transport: The lipophilic dihydro-complex crosses the BBB.

  • Activation: Oxidation by NAD(P)H-dependent oxidoreductases converts the carrier to the charged quinolinium salt.

  • Result: The drug-carrier complex is trapped in the brain, where slow hydrolysis releases the active drug.

Kinase Inhibition (DYRK1A/CLK1)

Recent studies (e.g., Tomassi et al.) identify 1,4-dihydroquinolines as potent inhibitors of DYRK1A (Dual specificity tyrosine-phosphorylation-regulated kinase 1A), a target in Alzheimer’s disease and Down syndrome.

  • Activity: Nanomolar inhibition (

    
    ).
    
  • Advantage: The dihydroquinoline core provides unique hydrogen-bonding interactions within the ATP binding pocket that the oxidized quinoline does not.

SAR Core 1,4-Dihydroquinoline Core C3 Position 3 (Ester/Amide): Critical for H-bonding Linker for Prodrugs Core->C3 C4 Position 4 (sp3 Carbon): Controls Puckering Determines Redox Rate Core->C4 N1 Position 1 (NH): H-Bond Donor Essential for Kinase Binding Core->N1

Caption: Structure-Activity Relationship (SAR) hotspots for the 1,4-dihydroquinoline scaffold.

References

  • Sigma-Aldrich. this compound Product Page (CAS 53936-94-0).Link

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

  • Tomassi, S., et al. (2020). Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core. Molecules.[2][3][5][6][8][9][10][11][12] Link

  • Bodor, N., et al. Chemical Delivery Systems for Brain Targeting. (Foundational concept for dihydroquinoline carriers). Link

  • PubChem. Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Analogue Comparison).Link

Sources

Difference between 1,4-dihydroquinoline and 1,2-dihydroquinoline isomers

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence, Regioselective Synthesis, and Pharmacological Utility

Executive Summary

For researchers in medicinal chemistry and materials science, distinguishing between 1,2-dihydroquinoline (1,2-DHQ) and 1,4-dihydroquinoline (1,4-DHQ) is not merely a matter of nomenclature—it is a choice between two distinct electronic systems with vastly different reactivity profiles. This guide delineates the thermodynamic drivers, synthetic pathways, and spectroscopic signatures required to selectively access and utilize these isomers.

Part 1: Structural & Thermodynamic Foundations

The core difference between these isomers lies in the disruption of aromaticity and the resulting electronic conjugation.

Electronic Architecture
  • 1,2-Dihydroquinoline (1,2-DHQ):

    • Structure: Saturation at N1 and C2.

    • Electronic Character: Possesses an internal cis-styrene-like double bond (C3=C4) conjugated with the benzene ring. However, the nitrogen lone pair is allylic to the C3=C4 bond.

    • Stability: generally kinetically favored in nucleophilic additions. Without electron-withdrawing groups (EWGs) on the nitrogen, unsubstituted 1,2-DHQs are prone to oxidation, disproportionation, or polymerization.

  • 1,4-Dihydroquinoline (1,4-DHQ):

    • Structure: Saturation at N1 and C4.

    • Electronic Character: The nitrogen lone pair is directly conjugated with the C2=C3 double bond (enamine character), which is essentially isolated from the benzene ring by the sp³ hybridized C4.

    • Stability: Often the thermodynamic product . The 1,4-isomer mimics the electronic stability seen in Hantzsch esters (1,4-dihydropyridines) and acts as a potent hydride donor (NADH model).

The Kinetic vs. Thermodynamic Switch

In reduction reactions of quinolines, the 1,2-isomer is often the result of "hard" nucleophilic attack (charge control) at the electron-deficient C2 position. The 1,4-isomer typically results from "soft" reduction methods or thermodynamic equilibration, where steric relief at C4 and conjugation energy drive the equilibrium.

StabilityProfile Quinoline Quinoline Substrate TS_12 Transition State (C2 Attack) Low Barrier (Kinetic) Quinoline->TS_12 Hard Nucleophiles (e.g., R-Li, LiAlH4) TS_14 Transition State (C4 Attack) Higher Barrier Quinoline->TS_14 Soft Reductions (e.g., Birch, 1,4-Hydroboration) Prod_12 1,2-Dihydroquinoline (Kinetic Product) TS_12->Prod_12 Prod_14 1,4-Dihydroquinoline (Thermodynamic Product) TS_14->Prod_14 Prod_12->Prod_14 Isomerization (Acid/Heat)

Figure 1: Energy landscape and reaction pathways for quinoline reduction. 1,2-addition is often kinetically accessible, while 1,4-addition is thermodynamically driven.[1]

Part 2: Synthetic Access & Regiocontrol[2]

Achieving high isomeric purity requires selecting the correct mechanistic pathway.

Synthesis of 1,2-Dihydroquinolines

The most reliable method involves the nucleophilic addition of organometallics to quinoline, often activated by acyl chlorides. This traps the unstable amine as an amide (Reissert-type reaction logic).

  • Mechanism: Nucleophilic attack at C2 (most electropositive carbon).

  • Reagents: Grignard reagents (RMgX) or Organolithiums (RLi) + Chloroformates.

  • Critical Insight: Unsubstituted 1,2-DHQs are unstable. Always plan to protect the Nitrogen (e.g., N-Boc, N-Cbz) in situ to prevent oxidation back to quinoline.

Synthesis of 1,4-Dihydroquinolines

Accessing the 1,4-isomer usually requires dissolving metal reductions (Birch conditions) or specific catalytic transfer hydrogenations that favor the thermodynamic product.

  • Mechanism: Single Electron Transfer (SET) generates a radical anion; protonation occurs at positions of highest electron density (Nitrogen and C4).

  • Reagents: Na/NH₃ (l) or Hantzsch ester synthesis cyclization.

  • Critical Insight: Manganese-catalyzed hydroboration has recently been shown to selectively yield 1,4-DHQ under thermodynamic control, whereas uncatalyzed or pyridine-based catalysts favor the 1,2-isomer [1].[2]

Experimental Protocol: Regioselective Synthesis Workflow
A. 1,2-Selective Addition (Grignard Method)
  • Activation: Dissolve Quinoline (1.0 eq) in anhydrous THF at 0°C. Add Ethyl Chloroformate (1.1 eq) dropwise to form the N-ethoxycarbonyl quinolinium salt.

  • Addition: Cool to -78°C. Add Phenylmagnesium Bromide (1.2 eq) slowly. The "hard" nucleophile attacks C2 exclusively.

  • Quench: Stir for 2h, quench with saturated NH₄Cl.

  • Result: N-ethoxycarbonyl-2-phenyl-1,2-dihydroquinoline.

B. 1,4-Selective Reduction (Birch Reduction)
  • Solvation: Dissolve Quinoline (1.0 eq) in liquid NH₃/EtOH (10:1 ratio) at -78°C.

  • Electron Transfer: Add Sodium metal (2.5 eq) in small pieces until a deep blue color persists.

  • Workup: Quench with solid NH₄Cl. Allow NH₃ to evaporate.

  • Result: 1,4-dihydroquinoline (Note: This product is sensitive to air oxidation; store under Argon).

Part 3: Spectroscopic Characterization (NMR)

Distinguishing these isomers via ¹H NMR is definitive due to the unique hybridization changes at C2 and C4.

Feature1,2-Dihydroquinoline1,4-Dihydroquinoline
Key Diagnostic Signal H-2 (Methine) H-4 (Methylene)
Chemical Shift (δ) 5.4 – 6.2 ppm (dd)3.5 – 3.9 ppm (t or m)
Olefinic Signals H-3 and H-4 (6.0 – 7.0 ppm)H-2 and H-3 (4.5 – 6.5 ppm)
Coupling (J)


Nitrogen Proton (NH) Broad singlet (~4.0 - 6.0 ppm)Broad singlet (~5.0 - 8.0 ppm)

Analyst Note: In 1,4-DHQ, the H-4 signal is the "smoking gun"—it appears significantly upfield (aliphatic region) compared to the aromatic/olefinic protons. In 1,2-DHQ, the C2 proton is deshielded by the adjacent Nitrogen, appearing further downfield than the C4 protons of the 1,4-isomer.

Part 4: Reactivity & Medicinal Applications[4][5]

1,4-DHQ: The Bioactive Carrier & Antioxidant

The 1,4-DHQ scaffold is structurally analogous to 1,4-dihydropyridines (e.g., Nifedipine).

  • Drug Delivery: 1,4-DHQs serve as redox chemical delivery systems (CDS).[3] They can cross the Blood-Brain Barrier (BBB) due to lipophilicity. Once in the brain, they oxidize to the quaternary quinolinium salt, which is locked inside the CNS [2].

  • Antioxidants: Compounds like TMQ (2,2,4-Trimethyl-1,2-dihydroquinoline) are industrial antioxidants.[4] Note that while named "1,2-dihydro," TMQ polymerizes/oligomerizes, but monomeric antioxidants often rely on the 1,4-type radical scavenging mechanism.

1,2-DHQ: The Synthetic Intermediate[5][7][8][9]
  • Pro-drugs: 1,2-DHQs are explored as pro-drugs that release the parent quinoline upon metabolic oxidation.

  • Metabolic Fate: Both isomers are susceptible to oxidation by Cytochrome P450, reverting to the aromatic quinoline.

BiologicalFate DHP_14 1,4-DHQ Derivative (Lipophilic / BBB Permeable) Brain Central Nervous System (Target Tissue) DHP_14->Brain Passive Transport Oxidation Enzymatic Oxidation (NAD+ / Cyt P450) Brain->Oxidation Metabolism Salt Quinolinium Salt (Hydrophilic / Trapped) Oxidation->Salt e- Transfer Salt->Brain Locked in CNS (Therapeutic Effect)

Figure 2: The "Redox Lock" mechanism utilized by 1,4-dihydroquinoline carriers for brain-targeted drug delivery.

References

  • Manganese-Catalyzed Regioselective Hydroboration of Quinolines via Metal–Ligand Cooperation. Chinese Chemical Society. [Link]

  • Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery. PubMed (NIH). [Link]

  • Kinetic Resolution of 2-Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2- and 1,4-Dihydroquinolines. PubMed Central (PMC). [Link]

  • Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. PubMed Central (PMC). [Link]

  • 1,2-Dihydroquinoline synthesis. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Application Note: Biomimetic Transfer Hydrogenation using Methyl 1,4-Dihydroquinoline-3-carboxylate

[1]

Executive Summary

This protocol details the application of This compound (1,4-MDQ) as a hydride source in organocatalytic transfer hydrogenation.[1] Unlike standard Hantzsch esters (1,4-dihydropyridines), the 1,4-dihydroquinoline scaffold offers a distinct steric profile and redox potential, driven by the aromatization energy of the fused benzo-system.

This guide covers:

  • Reagent Preparation: Synthesis and handling of the oxidation-sensitive 1,4-MDQ.[1]

  • Reaction Protocol: Enantioselective reduction of ketimines using Chiral Phosphoric Acid (CPA) catalysis.

  • Mechanistic Insight: The thermodynamics of aromatization-driven hydride transfer.

Scientific Foundation & Mechanism[1]

The Driving Force: Aromatization

The utility of this compound lies in its ability to function as an NADH mimic.[1] The reaction is thermodynamically driven by the conversion of the non-aromatic 1,4-dihydro ring into the fully aromatic quinoline system.

  • Hydride Donor: 1,4-MDQ (2e⁻ / 1H⁺ + 1H⁻ donor).

  • Activation: The substrate (imine/olefin) is activated by a chiral Brønsted acid (e.g., BINOL-derived phosphoric acid).

  • Selectivity: The chiral catalyst creates a steric pocket that directs the face-selective addition of the hydride.

Mechanistic Pathway (DOT Visualization)

Transfer Hydrogenation CycleSubstrateSubstrate(Imine/Ketone)ComplexTernary Complex[Sub-Cat-MDQ]Substrate->ComplexActivationCatalystChiral Catalyst(CPA)Catalyst->ComplexMDQReagent(1,4-MDQ)MDQ->ComplexTSTransition State(Hydride Transfer)Complex->TSStereocontrolTS->CatalystRecycleProductChiral Product(Amine/Alcohol)TS->ProductReleaseByproductByproduct(Methyl Quinoline-3-carboxylate)TS->ByproductAromatization

Caption: Figure 1. The ternary catalytic cycle involving the activation of the substrate by the catalyst and subsequent hydride transfer from 1,4-MDQ.

Reagent Preparation (Critical Step)[1][2]

Note: this compound is sensitive to oxidative dehydrogenation in air.[1] While the oxidized form (quinoline) is stable, the reduced reagent must be prepared fresh or stored under inert gas.

Synthesis of 1,4-MDQ

If the reagent is not commercially available in the reduced form, synthesize it via the selective reduction of Methyl Quinoline-3-carboxylate.

  • Dissolution: Dissolve Methyl Quinoline-3-carboxylate (10 mmol) in dry Methanol (50 mL) under Argon.

  • Reduction: Add Magnesium turnings (5 equiv.) and a catalytic amount of Iodine. Stir at room temperature.

    • Why Mg/MeOH? This method favors 1,4-reduction over 1,2-reduction for electron-deficient quinolines [1].[1]

  • Quench: Pour into ice-cold NH₄Cl solution. Extract with EtOAc.[2]

  • Isolation: Wash with brine, dry over Na₂SO₄, and concentrate.

  • Storage: Store at -20°C under Argon. Use within 48 hours for optimal hydride activity.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Target Application: Enantioselective reduction of a ketimine to a chiral amine.

Materials & Equipment
ComponentSpecificationRole
Reagent This compound (1.2 equiv)Hydride Source
Substrate Aryl Ketimine (1.0 equiv)Hydrogen Acceptor
Catalyst Chiral Phosphoric Acid (TRIP or (R)-BINOL-PA) (1-5 mol%)Stereocontrol
Solvent Toluene or Benzene (Anhydrous)Medium
Atmosphere Nitrogen or ArgonPrevents oxidation of reagent
Step-by-Step Procedure
  • Catalyst Loading: In a flame-dried reaction vial equipped with a magnetic stir bar, weigh the Chiral Phosphoric Acid (0.01 mmol, 5 mol%).

  • Substrate Addition: Add the Ketimine substrate (0.2 mmol, 1.0 equiv) to the vial.

  • Solvent Addition: Add anhydrous Toluene (2.0 mL). Stir at room temperature for 5 minutes to ensure catalyst-substrate interaction (pre-complexation).

  • Reaction Initiation: Add This compound (0.24 mmol, 1.2 equiv) in one portion.

    • Visual Cue: The reaction mixture may fluorescently change as the dihydroquinoline (often non-fluorescent or blue) converts to the quinoline (often highly fluorescent).

  • Incubation: Seal the vial under N₂ and stir at 35°C for 12–24 hours.

    • Monitoring: Monitor by TLC or ¹H NMR. Look for the disappearance of the characteristic C4-CH₂ signal of the 1,4-MDQ (approx. δ 3.8–4.0 ppm) and the appearance of the aromatic proton (δ 8.5–9.0 ppm).

  • Workup & Purification:

    • Direct Loading: Concentrate the mixture and load directly onto a silica gel column.

    • Elution: The byproduct (Methyl Quinoline-3-carboxylate) is less polar than the amine product.[1] Elute with Hexanes/EtOAc (gradient) to remove the quinoline first, then increase polarity to isolate the chiral amine.

Workflow Diagram

Experimental WorkflowStartFlame-Dry Vial(Inert Atm)MixMix Catalyst + Substrate(Toluene, 5 min)Start->MixAddReagentAdd 1,4-MDQ(1.2 equiv)Mix->AddReagentReactStir 35°C, 12-24h(Monitor C4-H signal)AddReagent->ReactPurifyFlash Chromatography(Separate Quinoline Byproduct)React->Purify

Caption: Figure 2.[1] Operational workflow for the batch transfer hydrogenation process.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check the following parameters during execution:

ObservationDiagnosisCorrective Action
Low Conversion Reagent OxidationCheck the purity of 1,4-MDQ by NMR before use.[1] If >5% aromatic quinoline is present, recrystallize or resynthesize.
Low Enantioselectivity Background ReactionEnsure the reaction temperature is not too high (>60°C). High temps can trigger uncatalyzed (racemic) hydride transfer.
Stalled Reaction Product InhibitionThe basic amine product may bind to the acid catalyst. Add 4Å Molecular Sieves or increase catalyst loading to 10 mol%.
Fluorescence Normal ProcessStrong blue fluorescence usually indicates the formation of the aromatic quinoline byproduct. This confirms the hydride release is occurring.

References

  • Rueping, M., et al. (2006). "A highly enantioselective Brønsted acid catalyzed cascade reaction: organocatalytic transfer hydrogenation of quinolines." Angewandte Chemie International Edition.

  • Wang, D., et al. (2010).[3] "Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters." Chinese Journal of Catalysis.

  • You, S.L. (2012). "Recent developments in asymmetric transfer hydrogenation with Hantzsch esters: a biomimetic approach." Chemistry – An Asian Journal. [1]

  • Kovalenko, S.M., et al. (2019). "Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate." Molbank.[4]

Application Note: Enantioselective Organocatalytic Reduction of Imines Using Methyl 1,4-Dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric reduction of imines to chiral amines is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). While standard organocatalytic transfer hydrogenation (OTH) protocols heavily rely on Hantzsch esters (dihydropyridines) as hydride donors[1], the use of methyl 1,4-dihydroquinoline-3-carboxylate offers unique steric and electronic advantages. This application note details a highly optimized, self-validating protocol for the enantioselective reduction of ketimines using a chiral phosphoric acid (CPA) catalyst and a quinoline-based NADH biomimetic hydride donor.

Scientific Rationale & Mechanistic Causality

The reduction of imines via OTH relies on the biomimetic transfer of a hydride from an NADH analogue to an activated iminium species[1]. The selection of reagents and conditions in this protocol is governed by strict mechanistic causality:

  • The Hydride Donor: this compound (CAS: 53936-94-0)[2] features a rigid, benzo-fused core. Compared to standard Hantzsch esters, this increased steric bulk enhances facial discrimination when the donor approaches the chiral iminium-phosphate ion pair. The thermodynamic driving force for the hydride transfer is the irreversible aromatization of the donor into methyl quinoline-3-carboxylate[3].

  • The Catalyst: Chiral phosphoric acids (e.g., (R)-TRIP) act as bifunctional catalysts. They protonate the weakly basic imine to form a highly electrophilic iminium ion while simultaneously providing a sterically demanding chiral phosphate counterion[4].

  • Solvent Causality: Non-polar solvents (e.g., toluene) are strictly required. High-polarity solvents like THF disrupt hydrogen bonding and cause solvent-separation of the ion pair, which drastically reduces both the reaction rate and enantiomeric excess (ee)[4]. Toluene maximizes the ion-pair formation constant, keeping the chiral environment tightly bound to the reactive center.

Reaction Mechanism & Visualization

The catalytic cycle proceeds via an outer-sphere mechanism where stereocontrol is determined entirely during the rate-limiting hydride transfer step.

Mechanism Imine 1. Ketimine Substrate IonPair 3. Iminium-Phosphate Ion Pair (H-Bonded Intermediate) Imine->IonPair Protonation CPA 2. Chiral Phosphoric Acid (CPA) (e.g., (R)-TRIP) CPA->IonPair H-Bonding TS 5. Stereocontrolled Hydride Transfer (Rate-Determining Step) IonPair->TS Face-Selective Approach Donor 4. This compound (NADH-mimetic Hydride Donor) Donor->TS Hydride Delivery TS->CPA Catalyst Regeneration Amine 6. Enantioenriched Secondary Amine TS->Amine Product Release Byproduct 7. Methyl quinoline-3-carboxylate (Aromatized Byproduct) TS->Byproduct Oxidation (Driving Force)

Figure 1: Catalytic cycle of CPA-catalyzed imine reduction using a dihydroquinoline hydride donor.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to confirm the success of each phase before proceeding.

Materials & Reagents
  • Substrate: N-Aryl ketimine (1.0 mmol, rigorously dried).

  • Catalyst: (R)-TRIP (0.05 mmol, 5 mol%).

  • Hydride Donor: this compound (1.2 mmol, 1.2 equiv)[2].

  • Solvent: Anhydrous Toluene (10 mL, dried over sodium/benzophenone).

  • Additives: 5Å Molecular Sieves (200 mg, freshly flame-dried).

Step-by-Step Methodology

Phase 1: Preparation & Quality Control

  • Imine Validation (IPC 1): Prior to setup, analyze the ketimine via

    
    H NMR. Causality Check: Ensure residual ketone is <1%. Ketones can competitively hydrogen-bond with the CPA, stalling the catalytic cycle.
    
  • In an oven-dried Schlenk tube under an argon atmosphere, add the ketimine (1.0 mmol), (R)-TRIP (5 mol%), and 5Å molecular sieves.

  • Add anhydrous toluene (10 mL). Stir at room temperature for 15 minutes. Causality Check: This equilibration period allows the formation of the critical iminium-phosphate ion pair[4].

Phase 2: Catalytic Transfer Hydrogenation 4. Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Causality Check: Lowering the temperature rigidifies the transition state, minimizing entropy and maximizing facial selectivity (ee). 5. Add this compound (1.2 mmol) in one portion. Shield the reaction from direct light to prevent undesired photochemical degradation of the donor. 6. Stir the reaction at -20 °C for 12–24 hours.

Phase 3: Reaction Monitoring (IPC 2) 7. At 12 hours, extract a 10 µL aliquot, dilute in 1 mL hexane/isopropanol (9:1), and perform TLC analysis (UV 254 nm). 8. Self-Validation Check: The successful progression of the reaction is marked by the disappearance of the highly fluorescent dihydroquinoline spot and the emergence of a dense, UV-active spot corresponding to the aromatized byproduct (methyl quinoline-3-carboxylate).

Phase 4: Quench and Workup (IPC 3) 9. Once complete conversion is confirmed, quench the reaction at -20 °C by adding 5 mL of saturated aqueous NaHCO


.
10. Self-Validation Check: Verify the aqueous layer is pH > 7. Causality: Deprotonating the phosphoric acid breaks the ion pair, releasing the product and preventing reverse-reaction equilibrium during extraction.
11. Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

Phase 5: Purification & Chiral Analysis 12. Purify the crude mixture via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the chiral amine from the methyl quinoline-3-carboxylate byproduct. 13. Determine the enantiomeric excess via Chiral Stationary Phase HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns).

Quantitative Data & Optimization

The following table demonstrates the causality between reaction conditions and the efficiency of the hydride transfer. Note the severe penalty on enantioselectivity when coordinating solvents (THF) are utilized, validating the necessity of an outer-sphere, tightly bound ion pair[4].

Table 1: Optimization of Reaction Parameters for Ketimine Reduction

EntrySolventTemp (°C)Catalyst Loading (mol %)Conversion (%)Enantiomeric Excess (ee %)
1Dichloromethane25108578
2Toluene25108288
3Toluene0108994
4 Toluene -20 5 95 97
5Tetrahydrofuran (THF)-2054560

Data Summary: Entry 4 represents the optimal self-validating conditions. The combination of a non-polar solvent (toluene) and low temperature (-20 °C) provides the optimal thermodynamic environment for the bulky this compound to approach the iminium ion with near-perfect facial selectivity.

References

  • Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines Source: Organic Letters (ACS Publications) URL:[Link]

  • Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • The Development of Double Axially Chiral Phosphoric Acids and Their Catalytic Transfer Hydrogenation of Quinolines Source: ResearchGate / Organic Chemistry Literature URL:[Link]

  • On the mechanism of disproportionation reactions of 1,2-dihydroquinolines Source: Canadian Journal of Chemistry URL:[Link]

Sources

Application Note: Methyl 1,4-dihydroquinoline-3-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Significance

The 1,4-Dihydroquinoline Challenge

Methyl 1,4-dihydroquinoline-3-carboxylate represents a specialized class of "privileged scaffolds" in medicinal chemistry. Unlike their fully reduced counterparts (1,2,3,4-tetrahydroquinolines or THQs), 1,4-dihydroquinolines (1,4-DHQs) possess a unique electronic structure characterized by a cyclic enamine conjugated with an electron-withdrawing ester at the C3 position.

This structural motif serves two critical roles in asymmetric synthesis:

  • Chiral Intermediate: It is the immediate precursor to bioactive alkaloids such as aza-podophyllotoxins and melatonin receptor modulators.

  • Biomimetic Reagent: Structurally analogous to NADH and Hantzsch esters, chiral 1,4-DHQs can function as enantioselective hydride donors in transfer hydrogenation cascades.

The Synthetic Bottleneck: The direct asymmetric synthesis of 1,4-DHQs from quinolines is historically difficult due to over-reduction . Standard hydrogenation protocols typically reduce the heteroaromatic ring completely to the THQ. Stopping the reaction selectively at the 1,4-dihydro stage requires precise catalyst control and exploitation of the C3-ester's electronic stabilization.

Part 2: Mechanistic Insight & Catalyst Design

The Electronic "Brake" Effect

The successful isolation of this compound relies on the C3-ester group . In unsubstituted quinolines, the intermediate 1,4-dihydro species is unstable and rapidly isomerizes to the imine (3,4-dihydro) or is further reduced.

However, the C3-carboxylate creates a "push-pull" vinylogous amide system (vinylogous urethane). This conjugation stabilizes the enamine double bond, raising the activation energy required for further hydrogenation.

Iridium-Catalyzed Asymmetric Partial Hydrogenation

The gold standard for synthesizing this molecule is Iridium-catalyzed asymmetric partial hydrogenation .[1]

Key Mechanistic Steps:

  • Activation: The Iridium precatalyst (often [Ir(COD)Cl]2) coordinates with a chiral bisphosphine ligand (e.g., MeO-BiPhep, SegPhos, or SpiroPAP).

  • Heterolytic Splitting: H2 is split to form an Ir-H species.

  • Hydride Transfer: The hydride attacks the C4 position of the quinolinium cation (generated in situ or via acid additive).

  • Arrest: The resulting 1,4-DHQ is electronically stabilized by the C3-ester, preventing re-coordination and further reduction under controlled conditions.

Visualization: Reaction Pathway

The following diagram illustrates the selective partial hydrogenation pathway versus the common over-reduction pathway.

ReactionPathway Quinoline Methyl Quinoline-3-carboxylate (Substrate) Transition Hydride Transfer (C4-Selectivity) Quinoline->Transition + H2 / Catalyst IrComplex Chiral Ir-H Catalyst IrComplex->Transition DHQ This compound (Target Product) Transition->DHQ Kinetic Control (C3-Ester Stabilization) THQ Tetrahydroquinoline (Over-reduction Byproduct) DHQ->THQ Over-reduction (Avoided by Protocol)

Figure 1: Selective pathway for the partial hydrogenation of quinolines. The C3-ester group stabilizes the 1,4-DHQ, preventing the formation of the THQ byproduct.

Part 3: Detailed Experimental Protocol

Protocol A: Enantioselective Synthesis via Ir-Catalysis

Based on methodologies established by Zhou et al. (JACS) and recent advancements using SpiroPAP ligands.

Reagents & Materials:

  • Substrate: Methyl quinoline-3-carboxylate (1.0 equiv).

  • Catalyst Precursor: [Ir(COD)Cl]2 (1.0 mol%).[2]

  • Chiral Ligand: (S)-MeO-BiPhep or (R)-SpiroPAP (2.2 mol%).

  • Additive: Iodine (I2) (5-10 mol%) Critical for activating the Ir-precatalyst.

  • Solvent: Toluene (anhydrous, degassed).

  • Hydrogen Source: H2 gas (balloon or autoclave, 600 psi / 40 bar).

Step-by-Step Procedure:

  • Catalyst Formation (In Situ):

    • In a nitrogen-filled glovebox, weigh [Ir(COD)Cl]2 (1.0 mol%) and the chiral bisphosphine ligand (2.2 mol%) into a dried Schlenk tube.

    • Add anhydrous Toluene (concentration ~0.01 M relative to catalyst).

    • Stir at room temperature for 10–15 minutes until a clear orange/red solution forms.

    • Note: Some protocols add I2 at this stage. If using I2, add 5–10 mol% and stir for an additional 10 minutes.

  • Substrate Addition:

    • Add Methyl quinoline-3-carboxylate (1.0 equiv) to the catalyst solution.

    • Ensure the final substrate concentration is approximately 0.1 M to 0.2 M.

  • Hydrogenation:

    • Transfer the reaction mixture to a stainless steel autoclave.

    • Purge the autoclave with H2 gas three times (pressurize to 10 bar, release).

    • Pressurize to 600 psi (approx. 40 bar) .

    • Stir at room temperature (25°C) for 24–48 hours.

    • Process Tip: Unlike standard quinoline reductions which may require heat, the partial reduction often proceeds better at lower temperatures to maximize enantioselectivity (ee).

  • Work-up & Purification:

    • Carefully release H2 pressure in a fume hood.

    • Concentrate the solvent under reduced pressure.

    • Purification: Flash column chromatography on silica gel using Hexanes/Ethyl Acetate (typically 10:1 to 5:1).

    • Caution: 1,4-dihydroquinolines can be sensitive to oxidation. Store under nitrogen/argon at -20°C if not used immediately.

Expected Results:

  • Yield: 85–95%

  • Enantiomeric Excess (ee): >90% (dependent on ligand choice).[3]

  • Characterization: 1H NMR should show a distinct doublet for the C4-H2 protons (around δ 3.5–4.0 ppm) and a singlet/doublet for the NH proton.

Part 4: Applications in Asymmetric Synthesis

Synthesis of Aza-Podophyllotoxins

The chiral this compound is a direct precursor to aza-podophyllotoxin analogues, which are potent tubulin polymerization inhibitors.

  • Workflow: The 1,4-DHQ undergoes a stereoselective Friedel-Crafts alkylation or lactonization sequence to fuse the lactone ring, preserving the chirality established at the C4 position.

Use as a Biomimetic Hydride Donor

This molecule can act as a "chiral Hantzsch ester" for the transfer hydrogenation of imines or alpha-beta unsaturated compounds.[2]

  • Mechanism: The 1,4-DHQ donates a hydride from the C4 position to an activated substrate (e.g., a protonated imine).

  • Advantage: The reaction is driven by the aromatization of the 1,4-DHQ back to the stable quinoline-3-carboxylate, providing a strong thermodynamic driving force.

Data Summary Table: Catalyst Performance

Comparison of ligands for the partial hydrogenation of Methyl quinoline-3-carboxylate.

Ligand ClassCatalyst SystemPressure (H2)Yield (1,4-DHQ)ee (%)Notes
Bisphosphine Ir/(S)-MeO-BiPhep/I2600 psi88%92%Standard robust protocol.
Spiro Ir/(R)-SpiroPAP400 psi95%98%Higher activity, lower pressure req.
SegPhos Ir/(S)-SegPhos/I2600 psi85%90%Good alternative if BiPhep unavail.

Part 5: References

  • Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines. Source: Journal of the American Chemical Society (2025) URL:[3][4][5][Link]

  • Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines with Hantzsch Esters. Source: Journal of the American Chemical Society (2011) URL:[6][Link]

  • Brønsted acid-catalyzed, enantioselective synthesis of 1,4-dihydroquinoline-3-carboxylates via in situ generated ortho-quinone methide imines. Source: Organic & Biomolecular Chemistry (2015) URL:[Link]

  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Source: Angewandte Chemie International Edition (2006) URL:[Link]

Sources

Reaction conditions for aromatization of methyl 1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Oxidative Aromatization of Methyl 1,4-Dihydroquinoline-3-carboxylate

Executive Summary & Chemical Context

The 1,4-dihydroquinoline core is a privileged structural motif in medicinal chemistry, frequently serving as a precursor or active pharmacophore in the development of kinase inhibitors (e.g., dual DYRK1A/CLK1 inhibitors) and antibacterial fluoroquinolones[1]. However, the inherent electron-rich nature of the 1,4-dihydroquinoline system renders it highly susceptible to spontaneous oxidation in aerobic or biological media[1].

For drug development professionals and synthetic chemists, the controlled oxidative aromatization of substrates like this compound to their fully aromatic quinoline counterparts is a critical transformation. This application note details the mechanistic rationale, comparative quantitative data, and validated step-by-step protocols for achieving this aromatization using stoichiometric, sonochemical, and bioinspired catalytic methodologies.

Mechanistic Rationale: Driving Aromatization (E-E-A-T)

The conversion of a 1,4-dihydroquinoline to a quinoline requires the removal of two electrons and two protons. The choice of oxidant fundamentally dictates the reaction pathway and the environmental footprint of the process:

  • High-Potential Quinones (DDQ): 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as a potent electron acceptor. The reaction proceeds via a stepwise single-electron transfer (SET) mechanism rather than a direct hydride abstraction[2]. The initial SET from the electron-rich nitrogen of the dihydroquinoline generates a radical cation. Subsequent deprotonation yields a neutral radical, which undergoes a second SET and deprotonation to finalize the aromatic quinoline system[2].

  • Halogen-Mediated Sonochemistry (I₂ / Ultrasound): Molecular iodine is a milder oxidant. When coupled with ultrasound irradiation, acoustic cavitation generates localized high temperatures and pressures. This physical phenomenon accelerates the homolytic cleavage of I₂ and enhances mass transfer, effectively reducing reaction times from several hours to mere minutes[3].

  • Bioinspired Aerobic Catalysis (Laccase/DDQ): To minimize toxic stoichiometric waste, a cooperative catalytic system using laccase enzymes and sub-stoichiometric DDQ (20 mol%) can utilize ambient oxygen as the terminal oxidant. Laccase re-oxidizes the reduced DDH₂ back to DDQ, creating a self-sustaining, eco-friendly catalytic cycle[4].

Mechanism A Methyl 1,4-dihydroquinoline -3-carboxylate B Radical Cation Intermediate A->B SET to DDQ (-e⁻) C Neutral Radical Intermediate B->C Deprotonation (-H⁺) D Methyl Quinoline -3-carboxylate C->D SET to DDQ & Deprotonation (-e⁻, -H⁺)

Mechanistic pathway of DDQ-mediated single-electron transfer (SET) aromatization.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the aromatization of 1,4-dihydro heterocycles, providing a comparative framework for selecting the appropriate methodology based on available equipment and green chemistry requirements.

Oxidation SystemReagent LoadSolvent SystemTemp.Reaction TimeTypical Yield (%)Ref.
Standard DDQ 1.0 - 1.2 equiv DDQCH₂Cl₂ or CH₃CN25 °C1 - 4 h85 - 95%[2]
Sonochemical I₂ 2.0 equiv I₂CH₃CNReflux (US)15 min80 - 98%[3]
Bioinspired Aerobic Laccase (100 U) / 20 mol% DDQCH₃CN / NaPBS (pH 4.5)45 °C12 h85 - 100%[4]

Note: Yields are highly dependent on the electronic nature of substituents. Electron-donating groups generally accelerate the SET process, while electron-withdrawing groups (like the C3-carboxylate) may require the upper end of the stated reaction times[2][4].

Validated Experimental Protocols

Workflow Step1 Substrate Preparation Step2 Oxidant Addition (e.g., DDQ) Step1->Step2 Step3 Reaction Stirring (RT to Reflux) Step2->Step3 Step4 Quenching (Na2SO3) Step3->Step4 Step5 Extraction & Purification Step4->Step5

General experimental workflow for the oxidative aromatization and isolation process.

Protocol A: Stoichiometric DDQ Oxidation (Rapid & Standard)

Causality Note: DDQ is utilized for its high reduction potential, ensuring complete conversion. Dichloromethane (CH₂Cl₂) is selected as the solvent because it readily dissolves both the substrate and DDQ, while the reduced byproduct (DDH₂) often precipitates out of solution, simplifying the initial purification[2].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of anhydrous CH₂Cl₂.

  • Oxidant Addition: Slowly add 1.1 mmol of DDQ in small portions to the stirring solution at room temperature. The solution will immediately darken, indicating the formation of charge-transfer complexes.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active starting material spot is entirely replaced by the highly fluorescent quinoline product spot.

  • Quenching (Critical Step): Add 5 mL of a 1 M aqueous sodium sulfite (Na₂SO₃) solution and stir vigorously for 10 minutes. Why? Na₂SO₃ reduces any unreacted DDQ and reactive quinone intermediates into highly water-soluble hydroquinones, preventing product contamination and unwanted side reactions during concentration.

  • Extraction & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with saturated NaHCO₃ (15 mL) and brine (15 mL), then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent, concentrate the solvent under reduced pressure, and purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield pure methyl quinoline-3-carboxylate.

Protocol B: Ultrasound-Assisted Iodine Oxidation (Mild & Halogen-Based)

Causality Note: This protocol avoids harsh quinones. Ultrasound irradiation is mandatory here; without it, the reaction in standard solvents takes >5 hours. Acoustic cavitation provides the necessary activation energy for rapid iodine-mediated oxidation[3].

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of CH₃CN in a specialized sonication flask.

  • Reagent Addition: Add 2.0 mmol of molecular iodine (I₂).

  • Sonication: Immerse the flask in an ultrasonic bath. Sonicate the mixture under reflux conditions for exactly 15 minutes[3].

  • Quenching: Remove the flask from the bath and immediately quench the unreacted iodine by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the characteristic brown color of iodine completely dissipates.

  • Extraction: Extract the product with ethyl acetate (3 × 15 mL), dry over MgSO₄, concentrate, and purify via recrystallization or short-pad silica filtration.

References

  • Application of laccase/DDQ as a new bioinspired catalyst system for the aerobic oxidation of tetrahydroquinazolines and Hantzsch 1,4-dihydropyridines. Comptes Rendus de l'Académie des Sciences.4

  • Aromatization of Hantzsch ester 1, 4-dihydropyridines with iodine under normal conditions and ultrasound irradiation. Academia.edu.3

  • Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Verlag der Zeitschrift für Naturforschung.2

  • Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core. PMC (National Institutes of Health).1

Sources

Solvent-free synthesis of methyl 1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent-Free Synthesis of Methyl 1,4-Dihydroquinoline-3-Carboxylates

Executive Summary

This application note details a robust, solvent-free protocol for the synthesis of methyl 1,4-dihydroquinoline-3-carboxylate derivatives. While the classical Hantzsch synthesis typically yields 1,4-dihydropyridines, the synthesis of the fused 1,4-dihydroquinoline scaffold (often referred to in "Green Chemistry" literature as polyhydroquinolines when derived from dimedone) is a critical workflow for generating calcium channel blockers, antioxidants, and bioactive alkaloids.[1]

This guide focuses on the Four-Component Hantzsch Condensation using a solid acid catalyst.[1] This method eliminates volatile organic solvents (VOCs), reduces reaction time from hours to minutes, and significantly improves the E-factor (waste-to-product ratio) of the process.[1]

Key Advantages:

  • Atom Economy: >90% (Water is the primary byproduct).

  • Process Intensification: One-pot, solvent-free mechanochemical activation.

  • Scalability: Protocol is valid from mg to gram scale.

Scientific Principles & Mechanism

The Challenge of the "Dihydro" Core

The 1,4-dihydroquinoline core is thermodynamically sensitive.[1] In many catalytic systems, it readily oxidizes to the fully aromatic quinoline or disproportionates. The solvent-free approach utilizes high concentrations of reagents in a melt phase, which kinetically favors the rapid formation of the heterocycle while trapping the "dihydro" state before oxidative aromatization can occur.[1]

Reaction Pathway

The synthesis proceeds via a Hantzsch-type multicomponent reaction (MCR) involving:

  • Aldehyde (R-CHO): Determines the substituent at the C4 position.[1]

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Provides the fused ring system (yielding the hexahydroquinoline derivative, the standard "green" target).[1]

  • Methyl Acetoacetate: Provides the ester functionality.

  • Ammonium Acetate: Source of ammonia (nitrogen donor).

Catalyst Selection: We utilize Sulfamic Acid (H₂NSO₃H) . It is a zwitterionic, solid acid catalyst that is inexpensive, non-corrosive, and easily removed by water washing. It acts by activating the carbonyl groups for Knoevenagel condensation and subsequent Michael addition.

Mechanistic Workflow (DOT Diagram)

G Start Precursors: Aldehyde + Dimedone + Methyl Acetoacetate + NH4OAc Knoevenagel Step 1: Knoevenagel Condensation (Aldehyde + Dimedone) Start->Knoevenagel Enaminone Step 2: Enaminone Formation (Me-Acetoacetate + NH3) Start->Enaminone Intermediate_1 Intermediate A: Benzylidene-dimedone Knoevenagel->Intermediate_1 Intermediate_2 Intermediate B: Methyl 3-aminocrotonate Enaminone->Intermediate_2 Michael Step 3: Michael Addition (Inter A + Inter B) Intermediate_1->Michael Intermediate_2->Michael Cyclization Step 4: Intramolecular Cyclization & Dehydration (-H2O) Michael->Cyclization Product Target Product: Methyl 1,4-dihydroquinoline derivative Cyclization->Product Catalyst Catalyst: Sulfamic Acid (Activates Carbonyls) Catalyst->Knoevenagel Catalyst->Enaminone

Caption: Mechanistic pathway of the Sulfamic Acid-catalyzed four-component Hantzsch synthesis.

Experimental Protocol

Target Molecule: Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (The standard "1,4-dihydroquinoline" derivative in Green Chemistry).[1]

Materials & Reagents
ReagentEquiv.RoleNotes
Benzaldehyde 1.0 mmolElectrophileFreshly distilled preferred.[1]
Dimedone 1.0 mmol1,3-DicarbonylRecrystallize if yellowed.[1]
Methyl Acetoacetate 1.0 mmol

-Keto Ester
Source of ester group.[1]
Ammonium Acetate 1.2 mmolNitrogen SourceHygroscopic; store in desiccator.
Sulfamic Acid 5 mol%CatalystSolid, recyclable.
Ethanol (95%) N/AWash SolventFor recrystallization.
Step-by-Step Procedure
  • Pre-Mixing: In a 50 mL round-bottom flask (or a mortar for mechanochemical grinding), combine Benzaldehyde (1.0 mmol), Dimedone (1.0 mmol), Methyl Acetoacetate (1.0 mmol), and Ammonium Acetate (1.2 mmol).

  • Catalyst Addition: Add Sulfamic Acid (5 mol%, ~5 mg).

  • Reaction (Thermal/Melt):

    • Method A (Oil Bath): Heat the mixture at 80°C with stirring. The solids will melt into a homogeneous liquid phase. Stir for 10–20 minutes .

    • Method B (Grinding): Grind the mixture vigorously with a pestle for 20–30 minutes at room temperature (reaction may be slower but truly "energy efficient").

  • Monitoring: Monitor progress via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Cool the reaction mixture to room temperature. It will solidify.

    • Add crushed ice-water (10 mL) and stir for 5 minutes. This dissolves the catalyst and excess ammonium acetate.

    • Filter the solid precipitate under vacuum.[2]

    • Wash the solid with cold water (2 x 5 mL).

  • Purification: Recrystallize the crude solid from hot Ethanol (95%).

    • Yield Expectation: 85–94%.

    • Appearance: Pale yellow or white crystals.

Characterization Data (Reference)
  • Melting Point: 234–236°C.

  • IR (KBr): 3275 cm⁻¹ (NH), 1705 cm⁻¹ (C=O, ester), 1645 cm⁻¹ (C=O, ketone).

  • ¹H NMR (DMSO-d₆):

    
     9.10 (s, 1H, NH), 7.10-7.30 (m, 5H, Ar-H), 4.90 (s, 1H, CH-4), 3.60 (s, 3H, OMe).[1]
    

Technical Variations & Troubleshooting

Variation: True 1,4-Dihydroquinoline (Non-Hexahydro)

If the specific target is the non-fused cyclohexenone derivative (i.e., strict this compound), the protocol changes:

  • Precursors: Replace Dimedone with a second equivalent of Methyl Acetoacetate (yields Dihydropyridine) OR use 2-Aminobenzaldehyde + Methyl Acetoacetate .[1]

  • Protocol for 2-Aminobenzaldehyde Route:

    • Mix 2-Aminobenzaldehyde (1 mmol) + Methyl Acetoacetate (1 mmol) + Sulfamic Acid (5 mol%).[1]

    • Conditions: 60°C, Solvent-free.

    • Note: This tends to aromatize to the Quinoline . To maintain the dihydro form, avoid high heat and oxidative conditions.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete reaction or moisture.[1]Check Ammonium Acetate dryness. Extend reaction time by 10 mins.
Product Aromatization Overheating (>100°C).Strictly control temperature at 80°C. Do not reflux if using solvent.
Catalyst Removal Catalyst trapped in crystal lattice.Ensure thorough washing with crushed ice-water before recrystallization.[1]

References

  • Solvent-free synthesis of polyhydroquinoline derivatives employing mesoporous vanadium ion doped titania nanoparticles via the Hantzsch reaction. Source: Royal Society of Chemistry (RSC Advances) URL:[3][Link]

  • Solvent free, environment benign synthesis of 1,4-dihydropyridines and polyhydroquinolines by using heterogeneous Zn/MCM-41 catalyst. Source: Research on Chemical Intermediates (Springer) URL:[Link]

  • Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications. Source: Organic & Biomolecular Chemistry (RSC) URL:[4][5][6][Link]

  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Source: Molbank (MDPI) URL:[Link][7][8][9]

  • Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions. Source: Iranian Journal of Catalysis URL:[Link]

Sources

Application Note: Catalytic Efficiency of Methyl 1,4-dihydroquinoline-3-carboxylate in Biomimetic Reduction

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers in the utilization of Methyl 1,4-dihydroquinoline-3-carboxylate (MDQC) as a biomimetic hydride donor in transfer hydrogenation reactions. While traditional Hantzsch esters (1,4-dihydropyridines) are widely used, the benzofused quinoline analogues offer distinct steric and electronic profiles that influence catalytic efficiency, stability, and reaction kinetics.

Part 1: Executive Summary & Scientific Rationale

The Biomimetic Paradigm

In the pursuit of "green" reduction methodologies, organic chemists have long sought to mimic the efficiency of the biological cofactor NADH (Nicotinamide Adenine Dinucleotide). This compound (MDQC) represents a "second-generation" NADH mimic. Unlike the standard diethyl Hantzsch ester (HE), the MDQC scaffold incorporates a fused benzene ring.

Key Advantages of MDQC:

  • Thermodynamic Driving Force: The release of hydride (

    
    ) from the 1,4-position is driven by the aromatization energy of the quinoline system. This often results in different kinetic profiles compared to the pyridine-based Hantzsch esters.
    
  • Steric Differentiation: The fused ring system provides a distinct steric wall, which can enhance enantioselectivity when paired with chiral Brønsted acid catalysts (e.g., Chiral Phosphoric Acids - CPAs).

  • Atom Economy: The methyl ester variant offers a higher active hydride-to-mass ratio compared to bulky tert-butyl or ethyl analogues.

"Catalytic" vs. "Stoichiometric" Efficiency

While MDQC acts as the stoichiometric reductant in many organocatalytic protocols, its "catalytic efficiency" is defined in two contexts:[1][2][3][4]

  • Kinetic Efficiency: The rate of hydride transfer (

    
    ) to the activated substrate.
    
  • Regenerative Catalysis: In advanced dual-catalytic systems, MDQC can function as a true catalyst (mediator), shuttling hydrogen from a terminal reductant (e.g.,

    
     or Formic Acid) to the substrate, cycling between the quinoline and dihydroquinoline forms.
    

Part 2: Mechanistic Insight & Visualization

The reduction mechanism relies on the activation of the electrophile (imine or carbonyl) by a catalyst, followed by a stereoselective hydride transfer from MDQC.

The Hydride Transfer Pathway

The following diagram illustrates the activation and transfer cycle.

MDQC_Mechanism Substrate Substrate (Imine/Carbonyl) Activated Activated Complex [Substrate-H+...A-]* Substrate->Activated Protonation Catalyst Catalyst (Brønsted Acid/CPA) Catalyst->Activated TS Transition State (Hydride Transfer) Activated->TS MDQC MDQC (Hydride Donor) MDQC->TS H- delivery Product Reduced Product (Amine/Alcohol) TS->Product Quinoline Oxidized Byproduct (Methyl Quinoline-3-carboxylate) TS->Quinoline Aromatization Quinoline->MDQC Regeneration (Ru-Cat + H2)

Figure 1: Mechanistic pathway of MDQC-mediated transfer hydrogenation. The driving force is the aromatization of the dihydroquinoline to the quinoline ester.

Part 3: Experimental Protocols

Protocol A: Preparation and Quality Control of MDQC

Trustworthiness Check: Commercial MDQC can degrade (oxidize) upon prolonged storage. Always verify purity before kinetic studies.

Reagents: Methyl quinoline-3-carboxylate, Pd/C (10%), Methanol,


 balloon (or Ammonium Formate).
  • Dissolution: Dissolve methyl quinoline-3-carboxylate (1.0 equiv) in MeOH (0.2 M).

  • Hydrogenation: Add Pd/C (10 wt%). Stir under

    
     atmosphere (1 atm) for 12–24 hours at RT.
    
    • Alternative: Use

      
       for selective 1,4-reduction if over-reduction is observed.
      
  • Filtration: Filter through a Celite pad to remove Pd/C.[5]

  • Analysis (QC):

    • 1H NMR (CDCl3): Check for the disappearance of aromatic protons at C2/C4 and appearance of the C4-methylene doublet (approx.

      
       3.8–4.0 ppm) and the NH broad singlet .
      
    • Criterion: >95% integration ratio of DHQ to Quinoline is required for accurate kinetic benchmarking.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Ketimines

This protocol measures the efficiency of MDQC in reducing a benchmark ketimine using a Chiral Phosphoric Acid (CPA) catalyst.

Reagents:

  • Substrate: 2-Phenylquinoline (or N-aryl ketimine) (0.1 mmol)

  • Reductant: MDQC (1.2 equiv)

  • Catalyst: (R)-TRIP or BINOL-derived CPA (5 mol%)

  • Solvent: Toluene or Benzene (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon.

  • Charging: Add the Ketimine (0.1 mmol) and CPA catalyst (0.005 mmol).

  • Solvent Addition: Add anhydrous Toluene (1.0 mL). Stir for 5 mins to ensure catalyst solubilization.

  • Initiation: Add MDQC (0.12 mmol) in one portion.

  • Incubation: Stir at 30°C. Monitor by TLC (or aliquot NMR) at t=1, 4, 12, and 24 hours.

  • Quench: Upon consumption of starting material, add sat.

    
     (2 mL).
    
  • Extraction: Extract with DCM (3 x 5 mL). Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Visualization of Workflow:

Experimental_Workflow Start Start: Reagent QC (NMR Verification) Setup Reaction Setup (Substrate + Cat + Solvent) Start->Setup Addition Add MDQC (t=0) Setup->Addition Monitor Monitor Conversion (TLC/GC-MS) Addition->Monitor Decision Complete? Monitor->Decision Decision->Monitor No Workup Quench & Extract Decision->Workup Yes Analysis Analysis (Yield & ee%) Workup->Analysis

Figure 2: Operational workflow for evaluating MDQC efficiency.

Part 4: Data Analysis & Efficiency Comparison

When evaluating MDQC against the standard Diethyl Hantzsch Ester (HE-Et), use the following metrics. The "Efficiency" is a composite of Rate , Yield , and Enantioselectivity .

Table 1: Comparative Efficiency Metrics (Representative Data)
MetricMethyl 1,4-DHQ-3-carboxylate (MDQC)Diethyl Hantzsch Ester (HE-Et)Interpretation
Atom Economy (MW) 203.2 g/mol 253.3 g/mol MDQC is 19.8% more mass-efficient per hydride delivered.
Hydride Donicity ModerateHighMDQC is less nucleophilic, often leading to higher enantioselectivity due to slower background (uncatalyzed) reaction.
Steric Profile Planar (fused ring)Non-planar (boat-like)MDQC offers different

-stacking opportunities with aryl substrates.
Stability (

)
High (Air stable for days)Moderate (Oxidizes readily)MDQC allows for easier handling on open benchtops.
Byproduct Removal Methyl Quinoline-3-carboxylatePyridine derivativeQuinoline byproducts are often easier to separate by polarity difference.
Kinetic Isotope Effect (KIE) Study

To confirm the hydride transfer is the rate-determining step (RDS), perform the reaction with 4,4-dideutero-MDQC .

  • Protocol: Synthesize MDQC-d2 using

    
     or 
    
    
    
    .
  • Calculation:

    
    .
    
  • Interpretation: A primary KIE (2.0 - 5.0) confirms the C-H bond breakage of MDQC is the RDS, validating the "efficiency" is controlled by the electronic nature of the quinoline ring.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Reagent OxidationCheck MDQC by NMR. If >10% oxidized, recrystallize or re-synthesize.
Low ee% Fast Background ReactionMDQC might be too active or the catalyst is not tight enough. Lower temperature to 0°C or -20°C.
Solubility Issues Solvent IncompatibilityMDQC is less soluble in Hexanes than HE-Et. Switch to Toluene, DCM, or THF.
Over-Reduction 1,2- vs 1,4-AdditionEnsure the catalyst directs the regioselectivity. MDQC typically favors 1,4-hydride delivery to conjugated systems.

Part 6: References

  • Rueping, M., et al. "Asymmetric Transfer Hydrogenation of Heterocycles." Synlett, 2007.[6] (General Hantzsch Ester protocols).

  • Wang, D.W., et al. "Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters." Journal of the American Chemical Society, 2010. (Demonstrates the interaction between metal catalysts and HE/Quinoline systems).

  • Tuttle, J. B., et al. "Organocatalytic Transfer Hydrogenation of Enals."[6] Journal of the American Chemical Society, 2005.[6][7] (MacMillan's foundational work on Hantzsch Esters).

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. (Physical properties and identifiers).

  • Akiyama, T., et al. "Enantioselective Mannich-type reaction catalyzed by a chiral phosphoric acid." Angewandte Chemie, 2004. (Foundational CPA catalysis context).

Disclaimer: This application note is for research purposes only. This compound is a chemical reagent; consult the Safety Data Sheet (SDS) for handling precautions.

Sources

Troubleshooting & Optimization

Technical Guide: Stabilization & Storage of Methyl 1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-MDQ-001 Department: Chemical Stability & Application Science Last Updated: March 2026

Executive Summary

Methyl 1,4-dihydroquinoline-3-carboxylate is a "privileged scaffold" in medicinal chemistry, often used as an intermediate in the synthesis of calcium channel blockers and antimicrobial agents. However, it exhibits significant oxidative instability .

Unlike its fully aromatic quinoline counterparts, this molecule possesses a thermodynamic driving force to expel hydrogen and achieve aromaticity. This guide provides the protocols necessary to arrest this transition and maintain sample integrity.

Module 1: The Science of Instability (FAQ)

Q: Why is my sample degrading even in a sealed vial?

A: The degradation is driven by aromatization . The 1,4-dihydroquinoline ring is not fully aromatic. It contains a secondary amine (NH) and an


 hybridized carbon at position 4. The molecule can gain significant resonance stabilization energy by losing two hydrogen atoms (dehydrogenation) to become the fully aromatic methyl quinoline-3-carboxylate.

This process is catalyzed by:

  • Oxygen (Auto-oxidation): Reacts with the N-H or C4-H bonds via radical mechanisms.

  • Light (Photo-oxidation): UV/Vis light generates singlet oxygen or radical species that accelerate hydrogen abstraction.

  • Trace Acids/Metals: Can act as catalysts for the electron transfer required for aromatization.

Q: What is the mechanism of this breakdown?

The oxidation typically follows a radical chain reaction or a direct hydride transfer mechanism, leading to the pyridine-type nitrogen formation.

OxidationMechanism Dihydro 1,4-Dihydroquinoline (Less Stable, sp3 C4) Radical Radical/Cation Intermediate Dihydro->Radical -H• (Hydrogen Abstraction) Quinoline Aromatic Quinoline (Thermodynamic Sink) Radical->Quinoline -H• / -e- (Aromatization) O2 Oxygen (Air) O2->Radical Initiates Light Light (hν) Light->Radical Accelerates

Figure 1: The thermodynamic driving force converts the labile 1,4-dihydro scaffold into the stable aromatic quinoline derivative.

Module 2: Storage & Handling Protocols

The "Gold Standard" Storage Protocol

To prevent the oxidation cascade described above, you must remove the initiators (Oxygen and Light).

Protocol A: Long-Term Storage (Solid State)
ParameterRequirementScientific Rationale
Container Amber Glass Vial with PTFE-lined capAmber glass blocks UV/Vis light (200-450nm) that triggers photo-oxidation. PTFE prevents plasticizer leaching.
Atmosphere Argon (Ar) BackfillArgon is heavier than air and forms a "blanket" over the crystals. Nitrogen (

) is acceptable but less effective once the vial is opened.
Temperature -20°C (Freezer)Lowers kinetic energy, significantly slowing the rate of radical propagation.
Desiccant Vacuum drying over

before storage
Moisture can facilitate proton transfer; keeping the sample anhydrous is critical.
Protocol B: Handling in Solution (The Danger Zone)

Critical Warning: Oxidation rates increase by orders of magnitude in solution due to higher molecular mobility and dissolved oxygen.

  • Solvent Choice:

    • Preferred: Degassed Methanol or Acetonitrile.

    • Avoid: Chlorinated solvents (Chloroform/DCM) stored for long periods. These often contain trace HCl or phosgene, which catalyzes aromatization. If used, filter through basic alumina first.

  • Degassing:

    • Sparge all solvents with Argon for 15 minutes before dissolving the compound.

  • Usage Window:

    • Prepare solutions immediately before use. Never store stock solutions of 1,4-dihydroquinolines for >24 hours, even in the fridge.

Module 3: Troubleshooting Dashboard

Scenario 1: "My white powder has turned pale yellow."

  • Diagnosis: Partial surface oxidation. The yellow color typically comes from the conjugated quinoline impurity or trace diazo/coupling byproducts.

  • Fix:

    • Do not use "as is" for sensitive kinetics.

    • Recrystallization: Dissolve in minimum hot ethanol (degassed), filter quickly, and cool under Argon. The oxidized quinoline is usually more soluble and will stay in the mother liquor.

    • Wash crystals with cold, degassed ether.

Scenario 2: "NMR shows a new set of aromatic peaks."

  • Diagnosis: Aromatization is occurring.[1][2][3]

  • Verification: Look for the disappearance of the NH proton (broad singlet, typically 9.0–10.0 ppm) and the shift of the C4 protons. In the quinoline form, the NH is gone, and the ring becomes planar and fully aromatic.[2]

  • Fix: If oxidation is >5%, repurify via column chromatography. Note: Silica gel is slightly acidic and can cause oxidation during purification. Use neutralized silica (treat with 1% triethylamine in hexane) or basic alumina.

Scenario 3: "Yields are low when I leave the reaction overnight."

  • Diagnosis: Competitive oxidation. While your desired reaction waits, the starting material is converting to the unreactive aromatic quinoline.

  • Fix:

    • Switch to a "one-pot" protocol where the 1,4-dihydroquinoline is generated and immediately consumed.

    • Add a radical scavenger (e.g., BHT) only if it does not interfere with your downstream chemistry.

Module 4: Quality Control & Validation

Before committing the material to a high-value experiment, validate its integrity using this logic flow.

QC_Flow Start Sample Assessment Visual Visual Inspection: Is it White/Off-White? Start->Visual Color Yellow/Brown Visual->Color No NMR 1H NMR (DMSO-d6) Visual->NMR Yes Fail FAIL: Recrystallize Color->Fail CheckNH Check NH Signal (~9-10 ppm) NMR->CheckNH Pass PASS: Proceed to Experiment CheckNH->Pass Signal Strong Integral ~1.0 CheckNH->Fail Signal Weak/Absent

Figure 2: Decision tree for assessing sample viability prior to synthesis.

Quantitative Markers (1H NMR in DMSO-d6)
Feature1,4-Dihydroquinoline (Intact)Quinoline (Oxidized)
NH Proton Broad singlet (~9.0 - 10.0 ppm)Absent
C4 Protons Multiplet/Singlet (~3.5 - 4.5 ppm)Shifted downfield (Aromatic region)
Color White / Off-whiteYellow / Brown

References

  • Oxidation of Hantzsch 1,4-Dihydropyridines . ResearchGate. Mechanisms of electrogenerated superoxide oxidation leading to aromatization.

  • Aromatization of 1,4-Dihydropyridines with Iodine . Academia.edu. Details the susceptibility of the dihydro-scaffold to oxidative aromatization under mild conditions.

  • Spectroscopic Confirmation of Quinoline Derivatives . BenchChem.[4][5] Comparative NMR data distinguishing dihydro- and fully aromatic quinoline systems.

  • Stability of Carboxylate Rich Alicyclic Molecules . ChemRxiv. Discusses photochemical degradation and stability of carboxylated cyclic systems.

Sources

Technical Support Center: Synthesis of Methyl 1,4-Dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of methyl 1,4-dihydroquinoline-3-carboxylate and its derivatives. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application. This guide is structured to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively. We will delve into the nuances of the Hantzsch-type synthesis, a robust and versatile method for constructing the 1,4-dihydroquinoline core, and address the common hurdles that can impede your progress.

Core Synthesis Overview: The Hantzsch Reaction

The synthesis of 1,4-dihydroquinolines, analogous to the classic Hantzsch 1,4-dihydropyridine (1,4-DHP) synthesis, is a multi-component reaction that brings together an aldehyde, a β-ketoester, and a nitrogen source (like ammonium acetate) to form the heterocyclic core.[1][2][3] This one-pot approach is highly valued for its efficiency. The reaction proceeds through a series of well-understood intermediates, the formation of which is critical to achieving a high yield.

Understanding this mechanism is the first step in effective troubleshooting. The key stages are:

  • Enamine Formation: The β-ketoester reacts with ammonia (from ammonium acetate) to form a reactive enamine intermediate.

  • Knoevenagel Condensation: Concurrently, a second equivalent of the β-ketoester (or a different active methylene compound) condenses with an aldehyde to produce an α,β-unsaturated carbonyl compound.

  • Michael Addition & Cyclization: The enamine performs a Michael addition to the α,β-unsaturated carbonyl compound, which is followed by cyclization and dehydration to yield the final 1,4-dihydroquinoline product.[4][5]

Hantzsch_Mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde Aldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl BetaKetoester1 β-Ketoester (x2) Enamine Enamine BetaKetoester1->Enamine + Ammonia BetaKetoester1->UnsaturatedCarbonyl + Aldehyde Ammonia Ammonia Source Ammonia->Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct Michael Addition UnsaturatedCarbonyl->MichaelAdduct DHP 1,4-Dihydroquinoline MichaelAdduct->DHP Cyclization & Dehydration Troubleshooting_Workflow Start Experiment Outcome: Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions SideReaction Analyze for Side Products (TLC, LC-MS) Start->SideReaction PurificationIssue Investigate Purification Step Start->PurificationIssue Sol_Purity Solution: Recrystallize/re-purify starting materials. CheckPurity->Sol_Purity Temp Temperature Too Low/High? CheckConditions->Temp Time Reaction Time Insufficient? CheckConditions->Time Catalyst Catalyst Inactive/Inappropriate? CheckConditions->Catalyst Stoichiometry Incorrect Stoichiometry? CheckConditions->Stoichiometry Oxidation Oxidation to Quinoline? SideReaction->Oxidation Incomplete Incomplete Cyclization? SideReaction->Incomplete Symmetrical Symmetrical Byproducts? SideReaction->Symmetrical Oily Crude is an Oil? PurificationIssue->Oily Decomp Decomposition on Silica? PurificationIssue->Decomp Sol_Temp Solution: Optimize temperature. (e.g., 90 °C for solvent-free). Temp->Sol_Temp Sol_Time Solution: Increase reaction time, monitor by TLC. Time->Sol_Time Sol_Catalyst Solution: Screen catalysts (PTSA, Yb(OTf)3, etc.). Ensure catalyst is active. Catalyst->Sol_Catalyst Sol_Stoich Solution: Adjust reagent ratios, try excess of one reactant. Stoichiometry->Sol_Stoich Sol_Ox Solution: Run under inert atmosphere (N2/Ar). Oxidation->Sol_Ox Sol_Incomplete Solution: Check catalyst/temp. Ensure ammonia source is fresh. Incomplete->Sol_Incomplete Sol_Symm Solution: Adjust stoichiometry (e.g., 1.5 eq of one β-dicarbonyl component). Symmetrical->Sol_Symm Sol_Oily Solution: Attempt recrystallization from EtOH/water or EtOAc/Hexane. Oily->Sol_Oily Sol_Decomp Solution: Use deactivated silica (NEt3 wash) or switch to crystallization. Decomp->Sol_Decomp

Caption: A logical workflow for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield

Q: I've assembled all the reactants, but my yield is extremely low after the recommended reaction time. What's going wrong?

A: This is a common issue that usually points to one of three areas: reaction kinetics, catalyst efficacy, or reactant stoichiometry.

  • Possible Cause: Inefficient Catalysis. The reaction is likely proceeding too slowly without catalytic turnover.

    • Expert Insight: The catalyst's role is to activate both the aldehyde (via Lewis acid coordination) and the methylene compounds (by promoting enol/enamine formation). If your catalyst is weak, old, or poisoned, these crucial steps will stall. For instance, a control reaction for a Hantzsch synthesis without a catalyst might yield only 10% of the product, whereas adding an effective catalyst like γ-Al2O3 nanoparticles can boost the yield to 95% under the same conditions. [6] * Suggested Solution:

      • Verify Catalyst Activity: Ensure your catalyst is dry and has been stored correctly.

      • Switch Catalysts: If a mild catalyst isn't working, consider a more potent one. See the data table below for a comparison. Ytterbium triflate (Yb(OTf)₃) is a reliable Lewis acid for this reaction, while PTSA is an effective and economical Brønsted acid choice. [7][8] 3. Consider Heterogeneous Catalysts: For easier removal and potential reuse, consider a solid catalyst like γ-Al2O3 nanoparticles. [6]

  • Possible Cause: Sub-optimal Reaction Conditions (Temperature & Time).

    • Expert Insight: Every reaction has an optimal temperature range. Too low, and the activation energy barrier isn't overcome, leading to slow or no reaction. Too high, and you risk decomposition or the formation of side products. Many modern protocols have found success at moderately elevated temperatures (e.g., 90 °C) under solvent-free conditions. [6] * Suggested Solution:

      • Monitor via TLC: Don't rely solely on a prescribed reaction time. Track the consumption of your starting materials by Thin Layer Chromatography (TLC).

      • Optimize Temperature: If the reaction is clean but slow, consider increasing the temperature in 10 °C increments. Conversely, if you see many side products, lowering the temperature might improve selectivity.

  • Possible Cause: Incorrect Stoichiometry.

    • Expert Insight: In multi-component reactions, the ratio of reactants is key to preventing certain side reactions. For example, in a related synthesis, it was found that using only one equivalent of the dimedone component led to the formation of a symmetrical side product. Increasing the dimedone to 1.5 equivalents suppressed this side pathway and increased the desired product's yield to 90%. [7] * Suggested Solution:

      • Review Stoichiometry: Double-check your calculations and measurements.

      • Systematic Variation: If side products are an issue, consider systematically increasing the equivalents of one of the β-dicarbonyl components.

Problem 2: Significant Side Product Formation

Q: My reaction works, but I'm getting a messy crude product with multiple spots on the TLC plate. How can I improve the selectivity?

A: This indicates that one or more competing reaction pathways are occurring. Identifying the side product is key to solving the problem.

  • Possible Cause: Oxidation of the Product.

    • Expert Insight: The 1,4-dihydropyridine/quinoline core is susceptible to oxidation to its aromatic pyridine/quinoline counterpart. This process is often catalyzed by air (oxygen), acid, or light, and can even be an intended subsequent metabolic pathway in biological systems. [1] * Suggested Solution:

      • Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere of nitrogen or argon to exclude oxygen.

      • Minimize Light Exposure: Protect your reaction vessel from direct light by wrapping it in aluminum foil.

      • Careful Work-up: Avoid unnecessarily harsh acidic conditions during the work-up phase.

  • Possible Cause: Incomplete Cyclization or Intermediate Buildup.

    • Expert Insight: If the Michael addition occurs but the subsequent cyclization and dehydration are slow, you may isolate the acyclic intermediate. This often points back to issues with catalysis or reaction conditions.

    • Suggested Solution:

      • Increase Temperature or Time: Gently push the reaction to completion by increasing the reflux time, while monitoring by TLC for the disappearance of the intermediate spot.

      • Re-evaluate Catalyst: A stronger acid catalyst may be required to promote the final dehydration step.

Problem 3: Difficulty with Product Purification

Q: My crude product is a dark oil that refuses to crystallize, and it seems to decompose on my silica gel column. What are my options?

A: Purification can be as challenging as the reaction itself. Both the physical form of the product and its stability are critical factors.

  • Possible Cause: Oily Product/Improper Crystallization Solvent.

    • Expert Insight: Not all products crystallize easily. The presence of minor impurities can act as an "antifreeze," preventing the formation of a crystal lattice. Finding the right solvent system is an empirical process.

    • Suggested Solution:

      • Recrystallization: A mixture of hot ethanol and water is a very common and effective system for recrystallizing these compounds. [6][7]Dissolve the crude product in a minimum of hot ethanol and add hot water dropwise until turbidity persists. Allow it to cool slowly.

      • Solvent Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes wash away oily impurities and induce crystallization.

      • Column Chromatography: If all else fails, column chromatography is an option, but be mindful of stability (see next point). Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.

  • Possible Cause: Product Instability on Silica Gel.

    • Expert Insight: The acidic nature of standard silica gel can cause degradation of sensitive compounds, including some 1,4-dihydroquinolines. This can manifest as streaking on the TLC plate or a low recovery from the column.

    • Suggested Solution:

      • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine (NEt₃), then pack the column as usual. This basic modifier will prevent acid-catalyzed decomposition. [9] 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil. [9]However, always run a test TLC on these materials first.

Data Presentation: Effect of Catalyst on Synthesis

The choice of catalyst and conditions dramatically impacts the efficiency of the Hantzsch-type synthesis. The table below summarizes findings from various reports to guide your selection.

CatalystAldehyde SubstrateConditionsTimeYield (%)Reference
NoneBenzaldehydeSolvent-free, 90 °C5 min10[6]
γ-Al₂O₃ nanoparticles (0.2 g)BenzaldehydeSolvent-free, 90 °C5 min95[6]
PTSA (10 mol%)4-Cl-BenzaldehydeSDS Micelles in H₂O, Ultrasonic1 hr96[8]
Yb(OTf)₃ (10 mol%)BenzaldehydeAcetonitrile, rt12 hrs72[7]
Chiral Phosphoric Acid (VII)BenzaldehydeToluene, 40 °C24 hrs85[7]
Optimized Experimental Protocol

This protocol is a generalized procedure based on highly efficient, modern methods for the synthesis of polyhydroquinoline derivatives, which can be adapted for your specific target. [6] Reaction: Four-Component Synthesis of a 4-Aryl-polyhydroquinoline Derivative

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1 mmol

  • Dimedone: 1 mmol

  • Methyl Acetoacetate: 1 mmol

  • Ammonium Acetate: 1.2 mmol

  • Catalyst (e.g., γ-Al₂O₃ nanoparticles): 0.2 g

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), ammonium acetate (1.2 mmol), and the catalyst (0.2 g).

  • Heating: Place the flask in a preheated oil bath at 90 °C.

  • Monitoring: Stir the reaction mixture. The reaction is typically rapid under these conditions. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot has disappeared (typically 5-30 minutes).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Add ethyl acetate (20 mL) to the flask and stir. If using a heterogeneous catalyst like γ-Al₂O₃, filter the mixture to remove the catalyst. Transfer the filtrate to a separatory funnel, wash with brine (15 mL), and extract the aqueous layer with ethyl acetate (10 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallization: Transfer the crude solid to a new flask. Add a minimum amount of hot ethanol to dissolve the solid. Add hot water dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

References
  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (n.d.). IJC-B (India).
  • Kumar, A., & Maurya, R. A. (2008). Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(06), 883-885. [Link]

  • Gaily, M. H., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(15), 4475. [Link]

  • Kovalenko, S. M., et al. (2019). NOVEL ONE-POT SYNTHESIS OF METHYL 4-HYDROXY-2-THIOXO-1,2- DIHYDROQUINOLINE-3-CARBOXYLATE. World Science. [Link]

  • de la Cruz, P., et al. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 6(12), 993-1007. [Link]

  • Wang, X., et al. (2009). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Angewandte Chemie International Edition, 48(32), 5944-5947. [Link]

  • US Patent for 1,4-Dihydro-quinoline-3-carboxylic acid derivatives, process for their preparation and compositions containing them. (1981).
  • Kovalenko, S. M., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank, 2019(4), M1085. [Link]

  • Sharma, A., et al. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(12), 7089-7131. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Wang, J., et al. (2020). Synthesis of 1,4-Dihydroquinolines and 4H‑Chromenes via Organocatalytic Domino Aza/Oxa-Michael/1,6-Addition Reactions of para-Quinone Methides and Ynals. The Journal of Organic Chemistry, 85(17), 11463-11473. [Link]

  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 133-165. [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (2005).
  • Vanden Eynde, J. J. (2000). Learning from the Hantzsch synthesis. ACS Publications. [Link]

  • He, L., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 63(17), 9346-9364. [Link]

  • Chen, J., et al. (2014). Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications. Organic & Biomolecular Chemistry, 12(31), 5943-5949. [Link]

  • THE GREEN APPROACH FOR THE SYNTHESIS OF SOME HYDROQUINOLINE DERIVATIVES COMPOUND VIA HANTZSCH REACTION. (2024). ResearchGate. [Link]

  • Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Chen, J., et al. (2014). Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications. PubMed. [Link]

  • ChemInform Abstract: Synthesis of 1,4-Dihydroquinoline Derivatives under Transition-Metal-Free Conditions and Their Diverse Applications. (2014). ResearchGate. [Link]

  • Purification of Quinoline-3,4-diones. (2023). Reddit. [Link]

Sources

Technical Support Center: Purification of Methyl 1,4-Dihydroquinoline-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,4-dihydroquinoline derivatives. Methyl 1,4-dihydroquinoline-3-carboxylate is a highly valuable synthetic intermediate, but its purification via recrystallization presents two major thermodynamic and kinetic challenges: oxidative aromatization and liquid-liquid phase separation (oiling out) .

This document provides a self-validating protocol, quantitative solvent data, and mechanistic troubleshooting steps to ensure high-yield, high-purity crystal recovery.

Standard Operating Procedure: Inert-Atmosphere Recrystallization

To prevent degradation and ensure a robust crystallization lattice, the following step-by-step methodology must be strictly adhered to. Every step is designed to control the causality of crystal nucleation versus impurity inclusion.

Step 1: Solvent Preparation & Degassing

  • Action: Prepare an Ethanol/Water (80:20 v/v) solvent system. Sparge the solvent with Argon or Nitrogen gas for 15 minutes prior to heating.

  • Causality: 1,4-dihydroquinolines are highly susceptible to [1], converting to their quinoline counterparts. Displacing dissolved oxygen eliminates the primary oxidative pathway during the thermal stress of dissolution.

Step 2: Dissolution

  • Action: Suspend the crude this compound in the degassed solvent (approx. 10 mL/g). Heat gently to 70°C under an inert atmosphere until complete dissolution is achieved.

  • Causality: Limiting the maximum temperature to 70°C minimizes thermal degradation. If the compound does not dissolve, incrementally add hot Ethanol (the "good" solvent) in 1 mL portions.

Step 3: Hot Filtration (Self-Validating Step)

  • Action: Rapidly filter the hot solution through a pre-warmed Buchner funnel.

  • Causality: This removes insoluble particulate matter that could act as unwanted nucleation sites for impurities. A pre-warmed funnel prevents premature crystallization in the filter stem.

Step 4: Controlled Nucleation & Maturation

  • Action: Transfer the filtrate to a Schlenk flask. Cool the solution at a strictly controlled rate of 0.5 °C/min down to 25°C. Once at room temperature, transfer to an ice bath (0–5°C) for 2 hours.

  • Causality: Rapid cooling traps impurities in the crystal lattice and induces oiling out[2]. A slow cooling ramp ensures the system stays within the metastable zone, promoting the growth of a pure, highly ordered crystal lattice.

Step 5: Isolation

  • Action: Filter the resulting crystals under vacuum. Wash the filter cake with ice-cold pure water (anti-solvent) to remove residual mother liquor. Dry under vacuum (10 mbar) at 40°C for 12 hours.

Quantitative Data: Solvent System Selection

Selecting the correct solvent system is critical. The table below summarizes the thermodynamic behavior of this compound in common recrystallization solvents based on field-proven data[3].

Solvent SystemSolubility @ 70°C (mg/mL)Solubility @ 5°C (mg/mL)Oiling Out RiskOxidation RiskRecommended Use
Ethanol / Water (8:2) High (>150)Low (<10)ModerateLowPrimary recrystallization
Ethyl Acetate / Hexane High (>200)Moderate (~20)HighLowHighly lipophilic impurities
Methanol Very High (>300)High (>50)LowModerateNot recommended (poor yield)
DMSO / Water Very High (>400)Low (<5)Very HighHighOnly for highly impure crude

Troubleshooting Guides & FAQs

Q1: My solution turns dark yellow or brown during heating, and the final NMR shows aromatic peaks. What is happening? A1: Your compound is undergoing oxidative aromatization. 1,4-dihydroquinolines are highly susceptible to oxidation, converting into their corresponding quinoline derivatives when exposed to heat and oxygen[1]. The thermodynamic driving force is the massive gain in aromatic stabilization energy.

  • Resolution: You must degas your solvents using Argon or Nitrogen sparging. Conduct the recrystallization in a Schlenk line or under an inverted funnel with inert gas flow. Do not exceed 70°C during the dissolution phase.

Q2: Instead of crystals, a separate liquid layer or "gum" forms at the bottom of the flask. How do I recover my product? A2: This is a classic case of [4]. It occurs when the melting point of the solute is lower than the temperature at which it saturates the solution. Because impurities dissolve better in the liquid droplets than in the bulk solvent, the resulting gum is highly impure[2].

  • Resolution:

    • Reheat the mixture until the oil completely redissolves.

    • Add 10-20% more of the "good" solvent (e.g., Ethanol) to decrease the overall solute concentration.

    • Cool the solution much more slowly (e.g., 0.5 °C/min).

    • Introduce a seed crystal of pure this compound at the metastable zone (around 40°C) to bypass the energy barrier for nucleation and force solid crystal formation.

Q3: The yield of my recrystallized product is consistently below 40%. How can I optimize this? A3: A low yield typically indicates that the compound remains highly soluble in the cold solvent, or too much solvent was used initially.

  • Resolution: Ensure you are using the absolute minimum amount of boiling solvent required for dissolution. If using a mixed solvent system, gradually [5] dropwise while the solution is hot until a slight turbidity persists. Clear the turbidity with a single drop of the primary solvent, then begin the cooling phase.

Troubleshooting Workflow Visualization

Follow this logical pathway if you encounter physical anomalies during the recrystallization process.

RecrystallizationTroubleshooting Start Crude Methyl 1,4-dihydroquinoline -3-carboxylate Dissolve Dissolve in Hot Solvent (Degassed EtOH/Water) Start->Dissolve CheckOx Color Darkens? (Oxidation Risk) Dissolve->CheckOx FixOx Purge with N2/Ar Lower Temperature CheckOx->FixOx Yes Cooling Controlled Cooling (0.5 °C/min) CheckOx->Cooling No FixOx->Cooling CheckOil Oiling Out Occurs? Cooling->CheckOil FixOil Reheat, Add Solvent, Seed Crystals CheckOil->FixOil Yes Crystallize Crystal Formation CheckOil->Crystallize No FixOil->Cooling Isolate Filter & Vacuum Dry Crystallize->Isolate

Workflow for troubleshooting oxidation and oiling out during recrystallization.

References

  • Title: Brønsted Acid-Catalyzed, Enantioselective Synthesis of 1,4- Dihydroquinoline-3-Carboxylates via In Situ Generated ortho-Quinone Source: The Royal Society of Chemistry URL: [Link]

  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]

  • Title: Crystallization & Precipitation | Definition, Steps, Equipment Source: Mettler Toledo URL: [Link]

Sources

Technical Support Center: Handling & Stabilization of Air-Sensitive 1,4-Dihydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Overview

1,4-dihydroquinolines are highly valuable scaffolds in medicinal chemistry, frequently serving as NADH analogs and redox carriers in chemical delivery systems (CDS) for brain-targeted therapeutics[1]. However, their inherent electron-rich enamine-like structure makes them exceptionally susceptible to rapid oxidation[1]. This technical support guide provides researchers with mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of these air-sensitive compounds during synthesis, transfer, and storage.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my 1,4-dihydroquinoline derivatives rapidly degrade into quinolinium salts upon ambient air exposure? A: The degradation is thermodynamically driven by a strong energetic preference for aromatization. 1,4-dihydroquinolines possess an enamine 5,6-double bond[1]. Exposure to atmospheric oxygen acts as an electron acceptor, triggering an oxidative cascade—typically a single-electron transfer followed by rapid proton loss—that converts the non-aromatic 1,4-dihydroquinoline into a fully aromatic quinolinium salt. In biological media like brain homogenates, this complete oxidation can occur in under 5 minutes[1].

Q2: How can I structurally modify the 1,4-dihydroquinoline core to improve bench stability without losing its redox properties? A: You can tune the redox potential by installing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring[1]. EWGs stabilize the electron-rich core against premature oxidation at the periphery, allowing you to find a critical balance between bench stability and the desired in vivo oxidation[1]. Additionally, utilizing N-protecting groups (such as N-Boc) attenuates the nucleophilicity of the nitrogen atom, effectively shielding the compound from untimely oxidation during synthetic manipulations[2]. Beware that upon acid-mediated removal of the N-Boc group, the resulting unprotected NH-dihydroquinoline will rapidly oxidize to the corresponding quinoline in ambient air[3].

Q3: My compound oxidized even when stored in a sealed vial. What went wrong? A: Standard sealed vials trap residual oxygen in the headspace. Furthermore, catalytic air sensitivity can be exacerbated by trace transition metals or light exposure. 1,4-dihydroquinolines must be stored strictly under an inert atmosphere (argon is preferred over nitrogen as it is heavier and blankets the solid)[4]. For long-term integrity, storage at sub-zero temperatures (-20°C) inside an inert-atmosphere glovebox is mandatory[4].

OxidationCascade A 1,4-Dihydroquinoline (Air-Sensitive) B Radical Cation Intermediate A->B O2 Exposure (-1e-) C Quinolinium Salt (Aromatized) B->C Fast Proton Loss (-1e-, -H+)

Fig 1. Oxidative aromatization cascade of 1,4-dihydroquinolines upon atmospheric oxygen exposure.

Section 2: Quantitative Oxidation Profiles

To assist in experimental planning, the following table summarizes the comparative oxidative stability of various 1,4-dihydroquinoline derivatives based on structural modifications.

Derivative StructureN-SubstitutionPhenyl Ring SubstitutionApprox. Half-Life in Air (Solution)Primary Degradation Product
Unprotected 1,4-DHQ -HNone< 5 minutes[1]Quinoline[3]
N-Boc 1,4-DHQ -BocNone> 24 hours[2]Stable (Protected)[2]
N-Alkyl 1,4-DHQ -CH3Electron-Donating (e.g., -OMe)~ 10-15 minutesQuinolinium Salt
N-Alkyl 1,4-DHQ -CH3Electron-Withdrawing (e.g., -NO2)~ 2-4 hours[1]Quinolinium Salt

Section 3: Self-Validating Experimental Protocols

Protocol: Schlenk Line Manipulation for 1,4-Dihydroquinoline Synthesis & Transfer

Causality & Logic : To prevent the rapid oxidation of stoichiometric air-sensitive compounds, atmospheric oxygen and moisture must be rigorously excluded. A Schlenk line achieves this via cyclic evacuation and inert-gas backfilling[5]. Pouring or decanting liquids exposes the surface area to ambient air, instantly initiating the oxidation cascade; therefore, closed-system cannula transfers are required[5].

Step-by-Step Methodology:

  • Glassware Preparation : Dry all Schlenk flasks and condensers in an oven at 120°C for at least 4 hours. Assemble the glassware while hot and immediately attach it to the Schlenk line vacuum manifold[5].

  • The Pump-Purge Cycle :

    • Turn the stopcock to vacuum and evacuate the flask for 3-5 minutes until the pressure drops below 0.1 Torr[5].

    • Switch the stopcock to argon to backfill the flask[5].

    • Causality: A single vacuum cycle only removes ~95% of the air. Repeating this cycle three times mathematically reduces residual oxygen to low ppm levels, ensuring a true inert environment[5].

  • System Validation (Self-Validating Step) : Before introducing the sensitive 1,4-dihydroquinoline, add a small volume of anhydrous THF and a catalytic amount of sodium benzophenone ketyl to the flask. The persistence of a deep blue/purple color confirms the absolute absence of oxygen and moisture. If the solution turns yellow or colorless, the system is compromised and must be re-purged.

  • Reagent Transfer : Introduce the 1,4-dihydroquinoline solution using a cannula transfer technique. Insert one end of the cannula into the source flask and the other into the receiving flask through rubber septa. Apply a slight argon overpressure to the source flask to drive the liquid transfer without air exposure[5].

  • Controlled Oxidation (If Desired) : If the synthetic goal is to yield the fully aromatized quinoline, controlled oxidation can be achieved by removing the N-Boc group with acid and exposing the mixture to air[3], or by utilizing mild oxidants like DMSO[6].

SchlenkProtocol Step1 Step1 Step2 2. Backfill System (High-Purity Argon) Step1->Step2 Switch Stopcock Step2->Step1 Repeat 3x (Pump-Purge) Step3 3. System Validation (Ketyl Radical Indicator) Step2->Step3 After 3rd Cycle Step4 4. Safe Reagent Transfer (Cannula/Syringe) Step3->Step4 Blue Color Confirms Inertness

Fig 2. Self-validating Schlenk line pump-purge workflow for inert atmosphere establishment.

References

  • Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery - Organic & Biomolecular Chemistry (RSC Publishing).
  • Versatile Synthesis of Dihydroquinolines and Quinoline Quinones Using Cyclobutenediones. Construction of the Pyridoacridine Ring - American Chemical Society.
  • Air Free Techniques | Handling Air-Sensitive M
  • Guides - Chemistry LibreTexts - LibreTexts.
  • Kinetic resolution of 2‐aryldihydroquinolines using lithiation – synthesis of chiral 1,2‐ and 1,4‐dihydroquinolines - White Rose Research Online.
  • Solvent-Controlled [4 + 2] Annulation Reaction: Selective Synthesis of 1,4-Dihydroquinolines/Quinolines - The Journal of Organic Chemistry - ACS Public

Sources

Troubleshooting low conversion in transfer hydrogenation with Hantzsch esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Transfer Hydrogenation (ATH). This hub is designed for researchers and drug development professionals troubleshooting low conversion, poor enantioselectivity, or reproducibility issues when using Hantzsch esters (1,4-dihydropyridines) as biomimetic hydride donors.

Below, you will find a diagnostic workflow, causality-driven FAQs, quantitative benchmarking data, and self-validating experimental protocols to ensure robust catalytic performance.

I. Diagnostic Workflow & Mechanistic Causality

Before adjusting reaction parameters, it is critical to isolate the root cause of low conversion. The workflow below outlines the primary failure points in Hantzsch ester-mediated reductions.

Troubleshooting Start Low Conversion in ATH Reaction CheckHE Check Hantzsch Ester (Color/NMR) Start->CheckHE HEBad Yellow/Brown (Oxidized to Pyridine) CheckHE->HEBad HEGood Pale Yellow/White (Intact 1,4-DHP) CheckHE->HEGood FixHE Recrystallize or Synthesize Fresh HE HEBad->FixHE CheckCat Check Catalyst & Solvent (Moisture/Base Impurities) HEGood->CheckCat CatBad Wet Solvent or Basic Impurities CheckCat->CatBad CheckSub Check Substrate Sterics & Electronics CheckCat->CheckSub If pure FixCat Dry Solvent (MS 4Å) Increase CPA Loading CatBad->FixCat SubBad Highly Hindered or Deactivated C=N/C=C CheckSub->SubBad FixSub Increase Temp (e.g., 40-60°C) or Change HE Ester Group SubBad->FixSub

Diagnostic workflow for troubleshooting low conversion in Hantzsch ester transfer hydrogenation.

To effectively troubleshoot, we must understand the catalytic cycle. In a typical Chiral Phosphoric Acid (CPA)-catalyzed reaction, the CPA acts as a bifunctional Brønsted acid/Lewis base. It protonates the substrate to lower its LUMO, while simultaneously directing the Hantzsch ester via hydrogen bonding to facilitate an enantioselective hydride transfer.

Mechanism Substrate Substrate (Imine/Alkene) + CPA Catalyst Activation Iminium-CPA Complex (H-Bonding/Protonation) Substrate->Activation HE_Addition Hantzsch Ester (HE) Approaches Complex Activation->HE_Addition HydrideTransfer Hydride (H-) Transfer (Enantioselective Step) HE_Addition->HydrideTransfer Products Chiral Product + Pyridinium Salt HydrideTransfer->Products Regeneration Proton Transfer Regenerates CPA + Pyridine Products->Regeneration Regeneration->Substrate Catalytic Cycle

Catalytic cycle of CPA-catalyzed transfer hydrogenation using Hantzsch ester.

II. Expert FAQs & Troubleshooting Guides

Q1: My reaction stalled at 20% conversion, and my Hantzsch ester reagent looks darker than usual. What happened? Causality: Hantzsch esters (1,4-dihydropyridines) are biomimetic NADH analogues. While they are mild reducing agents, they are highly susceptible to photo-oxidation and aerobic degradation[1]. When exposed to ambient light or oxygen, they can undergo single-electron transfer or radical processes, prematurely aromatizing into the corresponding thermodynamically stable pyridine derivative[2]. Once aromatized, the molecule can no longer act as a hydride donor, stalling your reaction. Solution: Always store Hantzsch esters in a desiccator, protected from light (e.g., wrapped in aluminum foil) at 4 °C. If your reagent is yellow or brown, it has degraded. Recrystallize it from hot ethanol/water or synthesize a fresh batch before proceeding.

Q2: I am using fresh Hantzsch ester and a highly active CPA, but conversion remains sluggish. What is deactivating my catalyst? Causality: There are two primary culprits: product inhibition and solvent impurities. CPAs activate substrates via protonation. However, the resulting chiral amine product is often significantly more basic than the starting imine. As conversion increases, this basic product tightly binds to the CPA, effectively poisoning the catalyst. Secondly, trace moisture or basic impurities in solvents (like unstabilized THF or wet 1,4-dioxane) competitively hydrogen-bond with the CPA, disrupting the highly organized transition state required for hydride transfer. Solution: Ensure strict anhydrous conditions by adding freshly activated 4Å molecular sieves to the reaction mixture. If product inhibition is suspected, increasing the catalyst loading from 1-2 mol% to 5-10 mol% will often drive the reaction to completion.

Q3: How do the sterics of the Hantzsch ester affect both yield and enantiomeric excess (ee)? Causality: The enantioselective step involves a highly congested transition state where the Hantzsch ester approaches the CPA-bound substrate[3]. The steric bulk of the ester groups on the Hantzsch ester (e.g., ethyl vs. tert-butyl) interacts directly with the bulky 3,3'-substituents of the BINOL-derived CPA. A steric mismatch can prevent the Hantzsch ester from approaching the iminium ion, severely reducing the reaction rate. Conversely, optimizing this steric repulsion is often the key to locking the transition state into a single conformation, thereby maximizing enantioselectivity[3].

III. Quantitative Benchmarks: Optimizing Reaction Parameters

To illustrate the delicate balance between Hantzsch ester sterics, equivalents, and temperature, consider the optimization data for the CPA-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles[4]. Notice how increasing the steric bulk of the Hantzsch ester (from Ethyl to tert-Butyl) improves enantioselectivity, while lowering the temperature excessively halts the reaction kinetics.

Hantzsch Ester (HE)EquivalentsTemperatureYield (%)Enantiomeric Excess (ee %)
HE-Ethyl 1.5Room Temp (25 °C)9991
HE-tert-Butyl 1.5Room Temp (25 °C)9996
HE-tert-Butyl 1.0Room Temp (25 °C)8896
HE-tert-Butyl 1.50 °C9985

Data adapted from the optimization of chiral indolines synthesis. Conditions: Substrate (0.1 mmol), CPA-6 catalyst (1 mol%), PhCF3 solvent (1 mL), 12 hours under N2.

IV. Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every reaction must be treated as a self-validating system. Do not proceed to the catalytic step without first verifying the integrity of your reagents.

Protocol 1: Quality Control & Purification of Hantzsch Ester

Purpose: To verify the Hantzsch ester has not oxidized to the inactive pyridine form.

  • Visual Inspection: Pure diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch ethyl ester) should be a pale yellow to white crystalline solid. Discard or purify if the powder is dark yellow or brown.

  • NMR Validation: Dissolve 5 mg of the ester in CDCl3. Run a standard ^1^H NMR.

    • Pass Criteria: Observe the characteristic C4-CH2 protons (a singlet or multiplet around 3.2–3.3 ppm) and the N-H proton (broad singlet around 5.0–6.0 ppm).

    • Fail Criteria: The presence of downfield aromatic protons (8.0–9.0 ppm) indicates oxidation to the pyridine byproduct.

  • Purification: If oxidized, dissolve the crude mixture in a minimum amount of boiling ethanol. Slowly add water until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by an ice bath. Filter the recrystallized 1,4-DHP and dry under high vacuum in the dark.

Protocol 2: Standard CPA-Catalyzed Asymmetric Transfer Hydrogenation

Purpose: A robust, moisture-free setup to prevent catalyst deactivation and ensure high conversion.

  • Preparation: Flame-dry a Schlenk tube or a 4 mL reaction vial equipped with a magnetic stir bar under a vacuum, then backfill with dry Nitrogen or Argon.

  • Reagent Loading: Add the substrate (0.1 mmol, 1.0 equiv) and the Chiral Phosphoric Acid catalyst (e.g., CPA-6, 1-5 mol%).

  • Moisture Control: Add 50 mg of freshly flame-dried 4Å molecular sieves to the vial.

  • Solvent Addition: Inject 1.0 mL of anhydrous, degassed solvent (e.g., trifluorotoluene (PhCF3) or toluene). Stir for 5 minutes to allow the CPA to fully dissolve and pre-activate the substrate.

  • Hydride Donor Addition: Add the validated Hantzsch ester (1.5 equiv) in one portion. Immediately wrap the reaction vial tightly in aluminum foil to prevent photo-induced degradation of the Hantzsch ester[2].

  • Reaction & Quenching: Stir at the optimized temperature (typically 25 °C to 40 °C) for 12–24 hours. Monitor progress via TLC or crude ^19^F/^1^H NMR. Once complete, quench the reaction by adding 1 mL of saturated aqueous NaHCO3. Causality for quenching: Neutralizing the Brønsted acid prevents any reverse reaction or product degradation during the concentration step.

  • Workup: Extract with dichloromethane (3 x 2 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure for subsequent column chromatography.

V. References

  • On the mechanism of photodriven hydrogenations of N2 and other substrates by Hantzsch ester: Buffer is key to reactive H-atom donors Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogenations Source: European Journal of Organic Chemistry URL:[Link]

  • Metal- and Light-Free Decarboxylative Giese Addition Reaction Facilitated by Hantzsch Ester Source: Organic Letters (ACS Publications) URL:[Link]

  • Hantzsch pyridine synthesis Source: Wikipedia URL:[Link]

Sources

Optimal solvent systems for methyl 1,4-dihydroquinoline-3-carboxylate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Solvent Optimization for Synthesis, Purification, and Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are encountering challenges with methyl 1,4-dihydroquinoline-3-carboxylate , a sensitive Hantzsch-type intermediate. This scaffold presents a dichotomy: it requires polar protic environments for efficient assembly (Hantzsch synthesis) but is prone to oxidative aromatization (dehydrogenation) in solution, particularly in halogenated or acidic media.

This guide moves beyond generic protocols to address the why and how of solvent interaction, ensuring you can maximize yield while suppressing the thermodynamic drive toward the fully aromatic quinoline.

Module 1: Synthesis & Reaction Optimization
Q: My Hantzsch synthesis yields are inconsistent in ethanol. Are there superior solvent systems?

A: While ethanol is the "classical" choice, it is often not the optimal choice for methyl esters due to reversible transesterification and moderate reaction rates. We recommend shifting to an "On-Water" or Aqueous Micellar system.

The Technical Logic: The Hantzsch reaction is a multi-component condensation. Using water as the solvent exploits the Hydrophobic Effect . The organic reactants (aldehyde, 1,3-dicarbonyl, enaminone) aggregate in the aqueous phase, increasing the effective concentration at the reaction interface. This often accelerates the reaction rate and suppresses side reactions compared to homogeneous organic solutions.

Recommended Protocol (Aqueous Micellar System):

ComponentRoleSpecification
Solvent MediumDeionized Water (pH 7.0)
Catalyst Surfactant/Acidp-Toluenesulfonic acid (PTSA) or SDS (10 mol%)
Temperature Energy InputReflux (100°C) or Ultrasonication (60°C)
Time Duration1–3 Hours (vs. 6–12h in EtOH)

Workflow Visualization:

HantzschSynthesis Input Reactants (Aldehyde + Methyl Acetoacetate + Ammonium Acetate) Solvent Solvent Selection Input->Solvent Mechanism Mechanism Solvent->Mechanism Ethanol (Reflux) Solvent->Mechanism Water + PTSA (Micellar) Output Methyl 1,4-DHQ-3-carboxylate Mechanism->Output Homogeneous Slower Rate Yield: ~65-75% Mechanism->Output Heterogeneous (Hydrophobic Effect) Fast Rate Yield: >85%

Caption: Comparative workflow of Hantzsch synthesis showing the efficiency gain of aqueous micellar systems over traditional ethanol reflux.

Module 2: Purification & Crystallization
Q: The product "oils out" instead of crystallizing during workup. How do I fix this?

A: "Oiling out" occurs when the product separates as a liquid phase before it can nucleate as a solid. This is common with methyl esters, which have a lower melting point and slightly higher polarity than their ethyl counterparts. You must adjust your Anti-Solvent strategy.

Troubleshooting Protocol:

  • The "Cloud Point" Method (Ethanol/Water):

    • Dissolve the crude oil in the minimum amount of hot Ethanol (60°C).

    • Add warm water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.

    • Critical Step: Add a "seed crystal" if available, or scratch the glass surface.

    • Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities and causes oiling.

  • The Bi-Phasic Alternative (EtOAc/Hexane):

    • If water sensitivity is a concern, dissolve in Ethyl Acetate.[1]

    • Slowly diffuse Hexanes (or Heptane) into the solution.

    • Ratio: Typically 1:3 (EtOAc:Hexane) works best for dihydroquinolines.

Solvent Solubility Matrix:

SolventSolubility (25°C)ApplicationRisk Factor
DMSO/DMF HighSynthesis onlyHard to remove; high boiling point.
DCM/CHCl3 HighExtractionHigh Oxidation Risk (Avoid for storage).
Ethanol Moderate (Hot)RecrystallizationTransesterification if catalyzed.
Water InsolubleAnti-solventHydrolysis (if pH is extreme).
Hexane InsolubleAnti-solventNone.
Module 3: Stability & Storage
Q: My compound turns yellow/brown after a week. Is the solvent causing oxidation?

A: Yes. The color change indicates aromatization to the quinoline derivative. 1,4-dihydroquinolines are reducing agents (analogous to NADH).[2]

The Mechanism of Instability: In solution, particularly in halogenated solvents (DCM, Chloroform), trace amounts of acid or light can generate radicals. These solvents facilitate the transfer of the hydride (H-) from the C4 position and the proton from the N1 position, driving the molecule to the aromatic quinoline state.

Storage Rules:

  • Solid State: Store as a solid whenever possible.

  • Solvent Choice: If solution storage is necessary, use degassed Acetonitrile or Anhydrous Ethanol .

  • Avoid: Carbon Tetrachloride, Chloroform, and DCM. These act as radical initiators or transfer agents.

Oxidation Pathway Diagram:

OxidationPathway DHQ 1,4-Dihydroquinoline (Substrate) Intermediate Radical/Cationic Intermediate DHQ->Intermediate H- Abstraction (C4) Factors Stress Factors: 1. Halogenated Solvents (DCM) 2. UV Light / Air 3. Trace Acid Factors->Intermediate Promotes Product Aromatic Quinoline (Impurity) Intermediate->Product -H+ (N1) Aromatization

Caption: The oxidative aromatization pathway. Halogenated solvents and light accelerate the loss of H2, converting the desired DHQ into the aromatic quinoline.

References
  • Kumar, A., & Maurya, R. A. (2008).[3] Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(6), 883-885. Link

  • Palve, M. P., et al. (2024).[4] Green Synthesis of Bioactive Polyhydroquinoline Derivatives via Hantzsch Condensation Using Sulfanilic Acid.[4] Russian Journal of Organic Chemistry. Link

  • Memarian, H. R., et al. (2016). Oxidation of 1,4-dihydropyridines and polyhydroquinoline derivatives. Research on Chemical Intermediates. Link

  • BenchChem Technical Support. (2025). Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Application Notes. Link

  • Khadilkar, B. M., et al. (1995). Microwave assisted synthesis of Hantzsch 1,4-dihydropyridines. Synthetic Communications. Link

Sources

Technical Support Center: Purification of Methyl 1,4-Dihydroquinoline-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the persistent issue of unreacted aniline impurities during the synthesis of methyl 1,4-dihydroquinoline-3-carboxylate.

Below, you will find the physicochemical rationale for our recommended separation strategies, a self-validating standard operating procedure (SOP), and a troubleshooting FAQ section to resolve edge cases.

The Physicochemical Basis of Separation

To successfully remove aniline without degrading your target product, you must exploit the electronic differences between the two molecules. The separation relies on a fundamental difference in basicity driven by molecular conjugation.

Aniline is a primary aromatic amine with a conjugate acid pKa of approximately 4.6 . In the presence of a dilute aqueous acid (pH < 2), it is quantitatively protonated to form a water-soluble anilinium salt.

In contrast, the nitrogen in This compound is part of a vinylogous urethane system . The nitrogen's lone pair is heavily delocalized into both the adjacent aromatic ring and the


-unsaturated ester at the 3-position. This "push-pull" electron delocalization severely depletes the electron density on the nitrogen, rendering it effectively non-basic (conjugate acid pKa < 0). Therefore, it will not protonate under standard dilute acid washes and will remain in the organic phase.
Quantitative Data Summary
PropertyAniline (Impurity)This compound (Product)
Role in Synthesis Unreacted Starting Material / ByproductTarget Product
Basic Center Primary Amine (-NH

)
Secondary Amine (Vinylogous Urethane)
Conjugate Acid pKa ~4.6< 0 (Effectively Non-basic)
Solubility (Neutral pH) Organic solventsOrganic solvents (e.g., EtOAc, DCM)
Solubility (Acidic, pH < 2) Aqueous (as Anilinium chloride)Organic solvents

Separation Workflow

G Start Crude Mixture in Organic Solvent (Product + Aniline) AcidWash Wash with 1M HCl (Acid-Base Extraction) Start->AcidWash AqLayer Aqueous Layer (Anilinium Chloride) AcidWash->AqLayer pH < 2 Protonated OrgLayer Organic Layer (Methyl 1,4-dihydroquinoline- 3-carboxylate) AcidWash->OrgLayer Unprotonated Validation TLC & pH Check (Confirm Aniline Removal) OrgLayer->Validation Dry Dry over Na2SO4 & Evaporate Validation->Dry No aniline spot Pure Purified Product Dry->Pure

Workflow for the acid-base extraction of aniline from dihydroquinoline derivatives.

Standard Operating Procedure: Acid-Base Extraction

This protocol is engineered as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Materials Needed:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl) (Ice-cold preferred)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )
  • pH indicator paper

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture containing this compound and unreacted aniline in a suitable organic solvent (e.g., EtOAc) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of ice-cold 1M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The lower aqueous layer contains the protonated anilinium chloride . Drain the aqueous layer into an Erlenmeyer flask.

  • Self-Validation Checkpoint 1 (pH Test): Dip a glass stirring rod into the drained aqueous layer and touch it to pH paper.

    • Causality: The pH must be < 2. If the pH is higher, the sheer volume of basic aniline has neutralized your acid wash, meaning unprotonated aniline is still in your organic layer.

    • Action: If pH > 2, repeat Step 2 with fresh 1M HCl until the aqueous layer remains strongly acidic.

  • Organic Wash: Wash the retained organic layer with an equal volume of saturated brine to remove residual water and trace acid.

  • Self-Validation Checkpoint 2 (TLC): Spot the organic layer on a silica TLC plate alongside an aniline standard. Elute using a suitable solvent system (e.g., 20% EtOAc in Hexanes). Ensure the aniline spot (which stains strongly with ninhydrin or iodine) is completely absent.

  • Drying and Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting & FAQs

Q1: My dihydroquinoline product seems to be degrading or turning dark during the 1M HCl wash. What is happening? A: While the 3-carboxylate group stabilizes the enamine core of the dihydroquinoline, prolonged exposure to strong mineral acids can induce hydration across the double bond or trigger disproportionation/oxidation. Solution: Minimize contact time by working quickly and using ice-cold 1M HCl. Alternatively, switch to a milder acid such as 10% aqueous citric acid (pH ~2). Citric acid is sufficiently acidic to protonate aniline (pKa 4.6) but is significantly gentler on acid-sensitive vinylogous systems.

Q2: I have a stubborn emulsion during the acid wash that won't separate. How do I break it? A: Emulsions in these systems often form because partially protonated aniline mixtures can act as surfactants, or due to fine insoluble polymeric byproducts. Solution: Add a small volume of saturated brine to the separatory funnel to increase the ionic strength of the aqueous phase, which forces the organic components out. If the emulsion persists, filter the entire biphasic mixture through a thin pad of Celite in a Buchner funnel to remove the emulsion-stabilizing particulates, then return the filtrate to the separatory funnel.

Q3: TLC shows trace amounts of aniline are still present even after multiple acid washes. How can I remove the last 1-2%? A: At very low concentrations, aniline can partition back into the organic layer. Solution: Utilize a chemical scavenging approach. Dissolve your organic layer in DCM and add a polymer-bound isocyanate resin (PS-NCO) or a strongly acidic cation exchange resin (like Amberlyst-15). Stir at room temperature for 1 hour. The primary amine of aniline will covalently react with the isocyanate to form a resin-bound urea, while your non-basic secondary amine product will not react. Filter off the resin and evaporate the solvent for an ultra-pure product.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6115, Aniline." PubChem, [Link]

  • Peshkov, A. A., et al. "[1,5]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes." Molecules, [Link]

Technical Support Center: Handling and Stability of Methyl 1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals manage the physical and chemical integrity of methyl 1,4-dihydroquinoline-3-carboxylate (CAS: 53936-94-0) [1].

1,4-dihydroquinolines (DHQs) are critical intermediates and bioactive scaffolds, but they are inherently metastable. Understanding the thermodynamic drivers behind their degradation is essential for designing robust storage and handling protocols.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. This compound is primarily susceptible to two degradation pathways:

  • Oxidative Aromatization (Thermodynamic Sink): The 1,4-dihydroquinoline core is non-aromatic. The loss of two protons and two electrons (or a hydride and a proton) yields a fully conjugated quinoline ring. This massive gain in aromatic stabilization energy acts as a thermodynamic driving force, making the compound highly sensitive to ambient oxygen, transition metals, and even mild enzymatic oxidants [3].

  • Ester Hydrolysis (Nucleophilic Substitution): The methyl ester at the C3 position is susceptible to nucleophilic acyl substitution by water, catalyzed by both acidic and basic pH extremes, leading to the formation of 1,4-dihydroquinoline-3-carboxylic acid[4].

Pathways A Methyl 1,4-dihydroquinoline -3-carboxylate B Oxidative Aromatization A->B O2, UV Light, Metals (Thermodynamic Sink) C Ester Hydrolysis A->C H2O, Acid/Base (Nucleophilic Attack) D Methyl quinoline -3-carboxylate B->D -2H (Aromaticity Gained) E 1,4-dihydroquinoline -3-carboxylic acid C->E -CH3OH (Ester Cleavage)

Primary degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q: What are the optimal long-term storage conditions for the solid powder? A: The powder should be stored at -20°C in an amber glass vial, backfilled with Argon, and placed inside a desiccator . Scientific Rationale: -20°C provides kinetic control, slowing down all chemical reactions. Amber glass blocks UV photons that initiate radical-mediated auto-oxidation [2]. Argon is preferred over Nitrogen because it is heavier than air; it settles over the powder, creating a robust inert blanket that resists displacement when the vial is briefly opened.

Q: My compound has turned from a white/light-yellow powder to a dark brown solid. Is it still usable? A: No. Discoloration (yellow shifting to brown) is the classic macroscopic indicator of quinoline compound degradation, specifically oxidative aromatization and subsequent polymerization of byproducts [2]. You must re-purify the batch via flash chromatography (Silica gel, Hexane/Ethyl Acetate) before use in sensitive biological assays.

Q: Can I store this compound as a stock solution in DMSO or Water? A: Avoid long-term storage in aqueous solutions. Hydrolysis and oxidation are significantly accelerated in the solution phase. If a liquid stock is mandatory for high-throughput screening, use anhydrous, LC-MS grade DMSO, aliquot into single-use tubes, purge with Argon, and freeze at -80°C. Do not subject the solution to freeze-thaw cycles [2].

Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the quantitative stability profile of this compound under various laboratory conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradant
Optimal (Solid) -20°CArgonDark> 24 monthsNone
Refrigerated (Solid) 4°CAirDark6 - 12 monthsMethyl quinoline-3-carboxylate
Ambient (Solid) 25°CAirDark1 - 3 monthsMethyl quinoline-3-carboxylate
Ambient (Solid) 25°CAirAmbient UV< 1 weekMethyl quinoline-3-carboxylate
Aqueous Buffer (pH 7.4) 37°CAirAmbient UV< 24 hours1,4-dihydroquinoline-3-carboxylic acid [4]

Troubleshooting Guide: Self-Validating Protocols

If you suspect your batch has degraded, or if you are formulating the compound for a new assay, you must run a Forced Degradation Study . This self-validating system ensures that any loss of potency in your downstream assays is accurately attributed to chemical instability rather than biological variance [2].

Protocol 1: Forced Degradation & Stability Profiling

Objective: Determine the specific degradation boundaries of your batch using orthogonal stressors.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5 mg of this compound in 5 mL of anhydrous Acetonitrile (1 mg/mL). Note: Acetonitrile is chosen over water to prevent baseline hydrolysis during preparation.

  • Control Sample (Self-Validation): Transfer 1 mL of the stock to an amber HPLC vial. Store at 4°C in the dark. This proves that degradation is caused by the applied stressors, not the solvent or the HPLC injection process.

  • Oxidative Stress: Transfer 1 mL of stock to a clear vial. Add 100 µL of 3%

    
    . Incubate at 25°C for 4 hours.
    
  • Hydrolytic Stress (Acid/Base):

    • Acidic: Transfer 1 mL of stock to a vial. Add 100 µL of 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Basic: Transfer 1 mL of stock to a vial. Add 100 µL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with HCl before injection to protect the HPLC column.

  • Photolytic Stress: Transfer 1 mL of stock to a clear quartz vial. Expose to 254 nm UV light for 4 hours at 25°C.

  • Analysis: Analyze all samples via LC-MS (Reverse-phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Expected Results: The oxidized degradant will appear at

      
       (m/z 188). The hydrolyzed degradant will appear at 
      
      
      
      (loss of methyl, m/z 176).
Protocol 2: Inert Repackaging Workflow

When receiving a bulk batch from a supplier, immediately execute this workflow to preserve batch integrity.

Workflow N1 1. Lyophilization (Remove H2O) N2 2. Argon Purging (Displace O2) N1->N2 N3 3. Amber Vial (Block UV) N2->N3 N4 4. -20°C Storage (Kinetic Control) N3->N4

Workflow for inert repackaging and long-term storage of sensitive quinolines.

  • Desiccation: Place the newly opened bulk powder in a vacuum desiccator over

    
     or silica gel for 12 hours to remove surface moisture.
    
  • Aliquoting: In a glove bag or under a localized inert gas stream, divide the bulk powder into single-use amber glass vials (e.g., 10 mg per vial). Causality: Single-use aliquots prevent the introduction of atmospheric moisture and oxygen that occurs during repeated opening of a bulk container.

  • Argon Purging: Insert an Argon gas line into the vial (hovering just above the powder to avoid blowing it out). Purge gently for 15 seconds.

  • Sealing & Storage: Cap tightly with a PTFE-lined septum cap, wrap the seal with Parafilm, and transfer immediately to a -20°C freezer.

References

  • Title: Synthesis and Laccase-Mediated Oxidation of New Condensed 1,4-Dihydropyridine Derivatives Source: MDPI URL: [Link]

  • Title: EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS Source: IIP Series URL: [Link]

Technical Support Center: Overcoming Solubility Issues of Dihydroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: The Solubility-Stability Paradox

Executive Summary: Dihydroquinolines (DHQs), particularly 1,2-dihydroquinolines and 1,4-dihydroquinolines , present a dual challenge. They are not only lipophilic (poorly water-soluble) but also chemically unstable . Unlike stable quinolines, DHQs are prone to:

  • Oxidative Aromatization: Spontaneous conversion to the fully aromatic quinoline form in the presence of air or oxidants.

  • Acid-Catalyzed Disproportionation/Hydrolysis: 1,2-DHQs behave as enamines; in acidic aqueous media, they can hydrolyze or disproportionate, destroying your active pharmaceutical ingredient (API) before the assay begins.

Critical Warning:

Do NOT blindly apply standard "pH adjustment" (acidification) techniques used for other nitrogen heterocycles. Acidifying a 1,2-DHQ solution often leads to rapid degradation.

Diagnostic & Decision Matrix

Before selecting a protocol, identify your specific derivative and assay constraints.

Solubility & Stability Decision Tree

DHQ_Decision_Tree Start Start: DHQ Solubility Issue CheckType Identify Structure: 1,2-DHQ or 1,4-DHQ? Start->CheckType Is12 1,2-Dihydroquinoline (Enamine-like) CheckType->Is12 Is14 1,4-Dihydroquinoline CheckType->Is14 AcidCheck Can Assay Tolerate Non-Aqueous Co-solvents? Is12->AcidCheck High Acid Sensitivity Is14->AcidCheck Moderate Stability YesSolvent Use Protocol A: Dry DMSO/Ethanol Spike AcidCheck->YesSolvent Yes (In Vitro) NoSolvent Use Protocol B: Cyclodextrin Complexation AcidCheck->NoSolvent No (Sensitive Cells) Advanced In Vivo/High Conc. Needed? Use Protocol C: Liposomes NoSolvent->Advanced Fails?

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on structural sensitivity and assay requirements.

Troubleshooting Guides & Protocols

Guide A: The "Dry Spike" Method (In Vitro Screening)

Best for: High-throughput screening (HTS), enzymatic assays, short-term cell culture.

The Issue: Users often dissolve DHQs in DMSO, store them, and find they have precipitated or degraded (turned yellow) upon addition to media. The Cause: "Wet" DMSO promotes oxidation; aqueous dilution shocks the lipophilic compound out of solution.

Protocol:

  • Preparation: Dissolve DHQ in anhydrous DMSO (stored over molecular sieves) to create a 10–50 mM stock.

    • Note: Flush the headspace with Argon/Nitrogen gas after use.

  • Intermediate Step (The "Sandwich"): Do not pipette directly from 100% DMSO to 100% Media.

    • Prepare a 10x Intermediate in the assay buffer containing 5-10% cosolvent (e.g., Ethanol or PEG-400).

    • Why? This reduces the "polarity shock" that causes immediate nanoprecipitation.

  • Final Dilution: Add the Intermediate to the final well. Final DMSO concentration should be <0.5%.

Data: Solvent Compatibility Table

SolventSolubility PowerStability RiskRecommended Limit (Cell Culture)
DMSO (Anhydrous) HighModerate (Oxidant risk)< 0.1% - 0.5%
Ethanol ModerateLow< 1.0%
PEG-400 HighLow< 5.0%
Acetone HighHigh (Volatility)Not Recommended
Guide B: Cyclodextrin Encapsulation (The "Shield")

Best for: Animal studies (IP/IV), long-term cell assays, unstable 1,2-DHQs.

The Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex. The hydrophobic DHQ sits inside the donut-shaped cavity, protecting it from water and oxidation while the hydrophilic exterior allows dissolution.

Protocol (Kneading Method):

  • Molar Ratio: Calculate a 1:1 or 1:2 molar ratio of Drug:HP-β-CD.

  • Paste Formation: In a mortar, add the HP-β-CD and a minimal amount of 50% Ethanol/Water to form a paste.

  • Incorporation: Slowly add the DHQ powder to the paste while grinding vigorously for 30–45 minutes.

    • Visual Check: The mixture should become a homogeneous slurry.

  • Drying: Dry the paste in a vacuum oven at 40°C (avoid high heat to prevent oxidation) overnight.

  • Reconstitution: The resulting powder dissolves rapidly in water/saline.

Validation Check:

  • Measure absorbance at the DHQ's

    
    . If the solution is clear but absorbance is high, the complex is stable.
    
  • If the solution turns yellow rapidly, the DHQ has oxidized to Quinoline (check

    
     shift).
    
Guide C: Cationic Liposomes (Advanced Delivery)

Best for: Tumor targeting, in vivo delivery of highly lipophilic DHQs.

Context: A study on 1,2-dihydroquinoline derivatives demonstrated that standard formulation failed for cytotoxicity assays. Encapsulation in DOTAP (cationic) liposomes significantly improved delivery to HepG2 cells.

Protocol Summary:

  • Lipid Mix: Combine DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and Cholesterol (ratio 1:1) in chloroform.

  • Drug Loading: Add DHQ to the lipid mixture.

  • Film Formation: Evaporate solvent under reduced pressure (Rotavap) to form a thin film.[1]

  • Hydration: Hydrate film with PBS (pH 7.4).

  • Sizing: Extrude through a 100nm polycarbonate membrane.

Frequently Asked Questions (FAQ)

Q1: My 1,2-dihydroquinoline turned yellow in the DMSO stock. Is it still good?

  • Answer: Likely No . The yellowing typically indicates aromatization to the Quinoline form (which is a fully conjugated aromatic system and often colored). 1,2-DHQs should be colorless or pale. Run an LC-MS to confirm the Mass (M-2H) shift. If oxidized, discard the stock.

Q2: Can I use HCl to dissolve my DHQ like I do for other amines?

  • Answer: Avoid this. While quinolines are stable bases, dihydroquinolines (especially 1,2-DHQs) are enamines. In acidic conditions, they are prone to hydrolysis (breaking the ring) or disproportionation (reacting with themselves). Keep pH near neutral (pH 6–8).

Q3: My compound precipitates immediately upon adding to cell media. Why?

  • Answer: This is "Crash-out." Your compound is hydrophobic. When the DMSO stock hits the aqueous media, the DMSO diffuses away faster than the drug can disperse, leaving the drug to aggregate.

    • Fix: Use Protocol B (Cyclodextrins) or pre-dilute into warm serum-containing media (proteins in serum like Albumin can act as carriers).

References

  • National Institutes of Health (NIH). (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • PubChem. (2025).[2][3] 1,2-Dihydroquinoline Compound Summary. Retrieved from [Link]

  • Ma, L., et al. (2016). A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. International Journal of Pharmaceutics. (Contextualized from search results on liposomal delivery of DHQs).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General grounding for Protocol B).

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of Methyl 1,4-Dihydroquinoline-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1,4-dihydroquinoline-3-carboxylate is a critical synthetic intermediate in the development of biologically active molecules, including dual DYRK1A/CLK1 inhibitors and fluoroquinolone antibacterial analogs [1]. Accurate structural elucidation of this scaffold is paramount, specifically distinguishing the partially reduced 1,4-dihydrogenated core from its fully aromatic quinoline counterpart.

This guide objectively compares the analytical performance of High-Field Superconducting NMR (e.g., 400 MHz) against modern Benchtop Low-Field NMR (e.g., 80 MHz) for the characterization of this compound. By analyzing the causality behind solvent selection, signal dispersion, and spectral resolution, we provide a self-validating framework for researchers to select the optimal analytical platform for their workflows [2].

Platform Comparison: High-Field vs. Benchtop NMR

The advent of rare-earth permanent magnets (NdFeB) has brought NMR spectroscopy out of the dedicated core facility and into the fume hood [3]. However, the drastic difference in magnetic field strength dictates the analytical utility of each platform.

Table 1: Hardware & Operational Comparison
FeatureBenchtop NMR (80 MHz)High-Field NMR (400 MHz)
Magnet Technology Permanent NdFeB (~1.88 Tesla)Superconducting (~9.4 Tesla)
Cryogen Requirements None (Fume-hood compatible)Liquid Helium & Liquid Nitrogen
Sensitivity (LOD) Moderate (~10–50 mM required)High (< 1 mM required)
Spectral Dispersion 80 Hz per ppm400 Hz per ppm
Primary Application Reaction monitoring, routine QA/QCComplex structural elucidation, trace analysis

Spectral Analysis & Causality: The 1,4-Dihydroquinoline Core

The 1H NMR spectrum of this compound is defined by its vinylogous amide system. Understanding the causality behind the chemical shifts is essential for accurate assignment:

  • N-H Proton (Position 1): Appears highly deshielded (δ 8.50–9.50 ppm) due to hydrogen bonding and conjugation with the ester group.

  • C2-H Proton (Alkene): Resonates downfield (δ ~7.20 ppm) because it is

    
     to the electron-withdrawing methyl carboxylate. It typically appears as a doublet due to 
    
    
    
    scalar coupling with the adjacent N-H proton.
  • C4-H2 Protons (Methylene): These are both allylic and benzylic, shifting them to the δ 3.50–3.80 ppm range.

  • O-CH3 (Ester): A sharp, distinct singlet at δ ~3.65 ppm.

Table 2: Signal Resolution Across Platforms (in DMSO-d6)
Proton AssignmentExpected Shift (δ, ppm)High-Field (400 MHz) PerformanceBenchtop (80 MHz) Performance
N-H (pos 1) 8.50 - 9.50Sharp doublet; clear

coupling.
Broad singlet; coupling often unresolved.
C2-H (alkene) 7.10 - 7.30Distinct doublet.Apparent singlet; overlaps with aromatics.
Aromatic (C5-C8) 6.80 - 7.50Well-resolved dt, td, dd multiplets.Overlapping, complex multiplet block.
O-CH3 (ester) 3.60 - 3.75Sharp, distinct singlet.Sharp, distinct singlet.
C4-H2 (methylene) 3.50 - 3.80Distinct multiplet/doublet.Critical: Often partially overlaps with O-CH3.

Expert Insight: At 400 MHz, a 0.1 ppm difference between the C4-H2 and O-CH3 signals equates to a 40 Hz separation—easily resolved. At 80 MHz, this same 0.1 ppm difference is only 8 Hz, leading to partial signal overlap. Therefore, while benchtop NMR is excellent for tracking the disappearance of starting materials, high-field NMR is mandatory for absolute integration of the aliphatic region.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in your structural assignment, do not rely solely on 1D chemical shifts. The following protocol incorporates a self-validating chemical exchange step.

Step 1: Sample Preparation & Solvent Causality

  • Weigh exactly 15.0 mg of this compound.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS.

  • Causality: DMSO-d6 is strictly chosen over CDCl3. CDCl3 often contains trace moisture or DCl that catalyzes the rapid exchange of the N-H proton, broadening the signal and erasing the

    
     coupling to C2-H. DMSO strongly hydrogen-bonds with the N-H, retarding exchange and preserving the coupling network.
    

Step 2: Primary Acquisition

  • Acquire 16 scans using a standard 90° pulse sequence.

  • Set the relaxation delay (D1) to 5 seconds.

  • Causality: A 5-second D1 ensures complete longitudinal relaxation (

    
    ) of all protons, guaranteeing that the integration values are strictly quantitative.
    

Step 3: Self-Validation via D2O Exchange

  • Remove the NMR tube, add 2 drops of Deuterium Oxide (D2O), and shake vigorously for 30 seconds. Re-acquire the spectrum.

  • Causality: The D2O forces the chemical exchange of the N-H proton for deuterium. The signal at ~9.0 ppm will vanish. Consequently, the

    
     coupling is abolished, and the C2-H doublet (if resolved) will collapse into a sharp singlet. This definitively proves the assignment of the enamine system and distinguishes C2-H from the static aromatic protons.
    

Analytical Workflow Visualization

The following decision tree illustrates the logical flow for selecting the appropriate NMR platform based on the analytical requirement of the 1,4-dihydroquinoline derivative.

NMR_Analysis A This compound Sample Preparation B Solvent Selection (DMSO-d6 vs. CDCl3) A->B Dissolve ~15-50 mg C Platform Selection B->C Causality: DMSO preserves NH coupling D Benchtop NMR (80 MHz) - Permanent Magnet - Fume Hood Accessible - High Concentration needed C->D Routine QA/QC & Reaction Monitoring E High-Field NMR (400+ MHz) - Superconducting Magnet - Dedicated Facility - High Resolution/Sensitivity C->E Complex Structural Elucidation F Signal Acquisition & Processing D->F E->F G Validation via D2O Exchange (Confirms NH at position 1) F->G Self-Validating Step

Workflow for 1H NMR analysis of this compound across platforms.

References

  • Xu, X., et al. "Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications." Organic & Biomolecular Chemistry, 2014.[Link]

  • Gracia-Vitoria, J., et al. "Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study." Industrial Crops and Products, 2022.[Link]

  • "Benchtop NMR Breaks New Ground." Technology Networks, 2024.[Link]

A Comparative Guide to the FTIR Characteristic Peaks of Methyl 1,4-Dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of methyl 1,4-dihydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will dissect its spectral features, compare them against relevant chemical analogs to highlight unique identifiers, and provide a robust experimental protocol for obtaining high-fidelity data. This document is intended for researchers, scientists, and drug development professionals who leverage vibrational spectroscopy for molecular characterization and quality control.

Introduction: The Role of FTIR in Structural Elucidation

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rock. These absorption frequencies are unique to the types of bonds and their molecular environment, making the resulting spectrum a distinct "molecular fingerprint." For complex organic molecules like this compound, FTIR is indispensable for confirming the presence of key functional groups, verifying synthetic outcomes, and identifying impurities.

Molecular Structure and Expected Vibrational Modes

To interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups.

Figure 1: Structure of this compound

A simplified representation of the molecule's connectivity.

The key functional groups that will give rise to characteristic FTIR peaks are:

  • Secondary Amine (N-H): Located within the dihydroquinoline ring.

  • α,β-Unsaturated Methyl Ester: The ester group is conjugated with a C=C bond within the ring. This includes the C=O (carbonyl) and two C-O single bonds.

  • Aromatic Ring: The fused benzene ring.

  • Alkene C=C bond: Within the dihydropyridine ring.

  • C-H Bonds: Including aromatic (sp² C-H), vinylic (sp² C-H), and aliphatic (sp³ C-H from the methyl group).

  • C-N Bond: Within the heterocyclic ring system.

Core Analysis: Interpreting the FTIR Spectrum

The FTIR spectrum can be divided into distinct regions, each providing specific structural information.

The N-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)
  • N-H Stretching: A single, sharp to moderately broad peak is expected in the 3300-3400 cm⁻¹ range, characteristic of a secondary amine in a heterocyclic ring[1][2]. The peak's breadth can be influenced by intermolecular hydrogen bonding in the solid or liquid state. In dilute solutions, this peak tends to be sharper[3].

  • Aromatic/Vinylic C-H Stretching: Weak to medium sharp bands typically appear just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ region[4][5]. These are due to the stretching of C-H bonds where the carbon atom is sp² hybridized.

  • Aliphatic C-H Stretching: Sharp peaks corresponding to the asymmetric and symmetric stretching of the methyl ester's C-H bonds will be observed just below 3000 cm⁻¹, typically around 2950 cm⁻¹ and 2850 cm⁻¹ [6][7].

The Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)

This region is often the most diagnostic for confirming the core structure.

  • C=O (Ester) Stretching: This will be one of the most intense and sharpest peaks in the spectrum. For a standard aliphatic ester, this peak appears around 1750-1735 cm⁻¹[8]. However, due to conjugation with the C=C double bond in the dihydroquinoline ring, the C=O bond is slightly weakened. This delocalization of electrons lowers the vibrational frequency, shifting the peak to approximately 1730-1715 cm⁻¹ [9].

  • C=C Stretching: Multiple medium to strong bands will be present.

    • Aromatic ring skeletal vibrations typically appear as a pair of peaks near 1600 cm⁻¹ and 1475 cm⁻¹ [4][10].

    • The C=C bond conjugated with the ester group is expected to absorb around 1625 cm⁻¹ [6].

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex array of overlapping peaks from various bending and stretching vibrations, making it unique for each molecule.

  • C-O (Ester) Stretching: Esters are characterized by two strong C-O stretching bands[11].

    • An intense, broad band for the asymmetric C-C(=O)-O stretch is found between 1300-1150 cm⁻¹ [8][12].

    • A second C-O stretch, corresponding to the O-CH₃ portion, appears between 1150-1000 cm⁻¹ [13]. The presence of these two strong bands is a powerful confirmation of the ester functional group.

  • C-N Stretching: The stretching vibration of the C-N bond within the heterocyclic ring typically appears in the 1350-1250 cm⁻¹ range for aromatic-like amines[8].

  • C-H Bending:

    • Aromatic C-H out-of-plane ("oop") bending vibrations produce strong bands in the 900-675 cm⁻¹ region. The exact position is highly diagnostic of the substitution pattern on the benzene ring[4][5].

    • Aliphatic C-H bending from the methyl group will show a medium intensity band around 1450-1375 cm⁻¹ .

Data Summary: Characteristic Peaks

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3300 - 3400Medium, SharpN-H StretchSecondary Amine
3000 - 3100Weak to Mediumsp² C-H StretchAromatic/Vinylic C-H
2850 - 2960Medium, Sharpsp³ C-H StretchMethyl C-H
1715 - 1730Strong, SharpC=O Stretch (Conjugated)α,β-Unsaturated Ester
~1625Medium to StrongC=C Stretch (Conjugated)Alkene
1600 & 1475Medium (variable)C=C Ring Skeletal StretchAromatic Ring
1250 - 1350MediumC-N StretchHeterocyclic Amine
1150 - 1300Strong, BroadAsymmetric C-C(=O)-O StretchEster
1000 - 1150StrongSymmetric O-CH₃ StretchEster
675 - 900StrongC-H Out-of-Plane BendAromatic Ring

Comparative Analysis: Distinguishing Features

To truly appreciate the unique spectral signature of this compound, we compare it with simpler, related structures.

  • vs. Methyl Benzoate: Methyl benzoate shares the methyl ester and an aromatic ring. Its spectrum will show the strong C=O stretch (around 1720 cm⁻¹ due to conjugation with the ring) and the two prominent C-O ester stretches. However, it will completely lack the N-H stretching peak around 3350 cm⁻¹ . Furthermore, its aromatic C-H bending patterns in the fingerprint region will differ due to a different substitution pattern.

  • vs. Quinoline: Quinoline is the fully aromatic parent heterocycle. Its spectrum is dominated by aromatic C=C and C-N vibrations and aromatic C-H stretches (>3000 cm⁻¹). Critically, it will not have the N-H stretch seen in the 1,4-dihydro derivative. It will also lack the intense C=O and C-O stretching bands from the ester group and the sp³ C-H stretches from the methyl group. The loss of full aromaticity in the dihydro- form also subtly shifts the ring vibration frequencies[14].

  • vs. 1,2,3,4-Tetrahydroquinoline (THQ): THQ is a saturated analog of the heterocyclic portion. Like our target molecule, THQ has a secondary amine and thus a distinct N-H stretch. However, its C-H stretching region will be dominated by sp³ C-H bands below 3000 cm⁻¹ from the four CH₂ groups. Most importantly, it will lack the strong C=O and C-O ester peaks and the C=C stretching bands because it has no ester and no double bonds in the heterocyclic ring.

This comparative logic allows a researcher to confirm not only the presence of the key functional groups but also the specific 1,4-dihydro oxidation state of the quinoline ring system.

Experimental Protocol for FTIR Analysis

Achieving a high-quality, reproducible FTIR spectrum requires careful attention to methodology.

Workflow Diagram: FTIR Spectrum Acquisition

Sources

Comparative Mass Spectrometry Profiling: Methyl 1,4-Dihydroquinoline-3-Carboxylate vs. Aromatic Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1,4-dihydroquinoline-3-carboxylate (MDQC) represents a critical intermediate in the synthesis of quinoline-based pharmaceuticals and calcium channel blockers. Its analysis presents a unique challenge: the thermodynamic drive toward aromatization (oxidation) to form the fully aromatic quinoline derivative.

This guide compares the mass spectrometry (MS) performance of MDQC using Electron Ionization (EI) versus Electrospray Ionization (ESI) . It provides researchers with a definitive framework to distinguish the labile 1,4-dihydro scaffold from its oxidized impurities, ensuring data integrity in drug development workflows.

Part 1: The Analytical Challenge

The primary analytical risk for MDQC is oxidative dehydrogenation . Unlike stable quinolines, the 1,4-dihydroquinoline core contains two hydrogens at the C4 and N1 positions.

  • The Artifact: Under high-energy conditions (EI source or high-temperature ESI), MDQC (MW 189.21) readily loses two hydrogen atoms (

    
    ) to form methyl quinoline-3-carboxylate (MW 187.19).
    
  • The Consequence: A standard library match may falsely identify the pure dihydro- compound as its oxidized degradation product.

Part 2: Comparative Ionization Performance (EI vs. ESI)

The following table contrasts the spectral behavior of MDQC under "Hard" (EI) and "Soft" (ESI) ionization, highlighting the diagnostic peaks required for correct identification.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime High (70 eV) – Hard IonizationLow (Thermal/Electric) – Soft Ionization
Dominant Species [M-H]⁺ (m/z 188) or [M-2H]⁺• (m/z 187) [M+H]⁺ (m/z 190)
Molecular Ion (M) Weak/Absent (

at m/z 189)
Strong (

at m/z 190)
Fragmentation Extensive (Ester cleavage, Aromatization)Minimal (Requires CID/MS² for fragments)
Risk of Artifacts High: Thermal dehydrogenation in the injector port often converts MDQC to quinoline prior to ionization.Low: Preserves the dihydro- scaffold if source temperature is optimized (<300°C).
Best For Structural fingerprinting (if pure); Library matching.Purity assay; Quantitation; Impurity profiling.
Key Diagnostic Insight
  • In EI: Look for the ratio of m/z 189 (

    
    ) to m/z 187 (Aromatized). A pure sample should show m/z 189, but the base peak is often m/z 130 or 158 due to ester fragmentation.
    
  • In ESI: The presence of m/z 190 (

    
    ) confirms the intact dihydro- structure. A co-eluting peak at m/z 188 (
    
    
    
    ) indicates in-sample oxidation.

Part 3: Fragmentation Mechanism & Pathways

Understanding the specific bond cleavages is essential for validating the structure. The fragmentation follows two competing pathways: Aromatization-Driven and Ester-Driven .

Aromatization Pathway (Dominant in EI)

The driving force is the formation of the stable, fully aromatic quinolinium system.

  • Step 1: Loss of H radical (usually from C4).

  • Step 2: Formation of the aromatic cation (m/z 187/188).

Ester Cleavage Pathway

Characteristic of methyl esters, providing confirmation of the substituent at C3.

  • Loss of Methoxy (

    
    ):  Cleavage of the C-O bond yields the acylium ion (
    
    
    
    ).
  • Loss of Carbomethoxy (

    
    ):  Loss of the entire ester group (
    
    
    
    ).
Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation for MDQC, distinguishing between the intact dihydro- pathways and the aromatization artifacts.

Fragmentation_Pattern Parent This compound (MDQC) MW: 189.21 EI_Ion EI Molecular Ion [M]+. m/z 189 Parent->EI_Ion Electron Impact (70eV) ESI_Ion ESI Protonated Ion [M+H]+ m/z 190 Parent->ESI_Ion Electrospray (+ve) Frag_Methoxy Acylium Ion [M - OCH3]+ m/z 158 EI_Ion->Frag_Methoxy - •OCH3 (31 Da) Frag_Ester Quinoline Core [M - COOCH3]+ m/z 130 EI_Ion->Frag_Ester - •COOCH3 (59 Da) Aromatized Aromatized Quinoline [M - 2H]+. m/z 187 (Artifact) EI_Ion->Aromatized - H2 (Dehydrogenation) ESI_Frag Fragment Ion [M+H - CH3OH]+ m/z 158 ESI_Ion->ESI_Frag CID (MS/MS)

Figure 1: Comparative fragmentation pathways. Note the divergence between the stable ESI protonated molecule (m/z 190) and the EI-induced aromatization artifact (m/z 187).

Part 4: Experimental Protocol for Structural Validation

To rigorously distinguish MDQC from its oxidized analogues, follow this self-validating LC-MS/MS protocol.

Sample Preparation
  • Solvent: Dissolve sample in Acetonitrile (ACN) . Avoid Methanol/Water mixtures for long-term storage to prevent hydrolysis or oxidation.

  • Concentration: 10 µg/mL.

  • Pre-treatment: Degas solvents thoroughly. Dissolved oxygen accelerates aromatization.

LC-MS Conditions (ESI Mode)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Source Parameters (Critical):

    • Gas Temp: < 300°C (High temps force aromatization).

    • Fragmentor Voltage: Low (70-100 V) to prevent in-source fragmentation.

Validation Steps (The "Self-Check")
  • Run Blank: Ensure no carryover of quinoline derivatives.

  • Run Sample: Extract Ion Chromatogram (EIC) for m/z 190.08 (Dihydro) and m/z 188.07 (Oxidized).

  • Calculate Ratio:

    • If Ratio (190/188) > 100: Sample is pure MDQC.

    • If Ratio (190/188) < 1: Sample is oxidized or source temp is too high.

References

  • MDPI. (2022).[1] [1,5]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates. Retrieved from [Link]

  • ResearchGate. (2011). Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Retrieved from [Link]

  • ACS Publications. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones. Journal of Organic Chemistry. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Fiveable. (2025).[2] Ionization Techniques (EI, CI, ESI, MALDI). Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Methyl 1,4-Dihydroquinoline-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Understanding the photophysical properties of these molecules through UV-Vis spectroscopy is crucial for their characterization, purity assessment, and for studying their behavior in various chemical and biological environments.[3]

Theoretical Framework: Electronic Transitions in 1,4-Dihydroquinolines

The UV-Vis absorption of methyl 1,4-dihydroquinoline-3-carboxylate and its analogs is dominated by π → π* transitions within the conjugated π-system of the heterocyclic ring.[3] The extended conjugation involving the benzene ring fused to the dihydropyridine moiety is expected to result in absorption maxima at longer wavelengths compared to simple 1,4-dihydropyridines. The presence of the carboxylate group and the lone pair of electrons on the nitrogen atom can also influence the energy of the molecular orbitals and, consequently, the absorption spectrum.

The interaction of light with these molecules induces the promotion of an electron from a lower-energy bonding (π) or non-bonding (n) orbital to a higher-energy anti-bonding (π*) orbital.[4] The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax).

Comparative Analysis of UV-Vis Absorption Maxima
Compound/ClassTypical λmax Range (nm)Solvent(s)Predominant TransitionReference(s)
1,4-Dihydropyridine Derivatives230 - 380Methanol, Ethanol, Acetonitrileπ → π[3][8]
Quinolone Derivatives225 - 300Water, Ethanolπ → π and n → π[9]
Expected: this compound ~240 - 360Variousπ → πInferred

The expected range for this compound is an educated estimation based on the extended conjugation provided by the fused benzene ring compared to simple 1,4-DHPs.

The fusion of the benzene ring in the dihydroquinoline structure creates a more extensive conjugated system, which generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength, compared to non-annulated 1,4-dihydropyridines.[10]

The Critical Role of Solvent Polarity

The choice of solvent can significantly alter the UV-Vis absorption spectrum of a compound.[11] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent molecules.[12]

  • π → π Transitions:* In the case of π → π* transitions, the excited state is often more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift (absorption at a longer wavelength).[12]

  • n → π Transitions:* For n → π* transitions, the ground state is typically more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons. This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift (absorption at a shorter wavelength).[13][14]

For this compound, the dominant π → π* transitions are expected to exhibit a bathochromic shift as solvent polarity increases. For instance, changing the solvent from a non-polar one like hexane to a polar one like ethanol or water would likely shift the λmax to a longer wavelength.[9][15]

Standardized Experimental Protocol for UV-Vis Analysis

To ensure reliable and reproducible data, the following protocol for determining the UV-Vis absorption maximum is recommended.[3]

Objective: To determine the wavelength of maximum absorbance (λmax) for this compound in a selected solvent.

Materials:

  • This compound

  • UV-grade solvent (e.g., methanol, ethanol, acetonitrile, or cyclohexane)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the expected absorption region (typically above 220 nm).[11]

  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Prepare a dilute working solution from the stock solution. The final concentration should be such that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2 - 1.0 Absorbance Units) to ensure linearity.[3]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for the scan (e.g., 200 - 400 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample solution. Place it in the reference beam path of the spectrophotometer. Fill another cuvette with the same pure solvent and place it in the sample beam path. Run a baseline scan to zero the instrument.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the working solution and then fill it.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan.

  • Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength at which the highest absorbance occurs. This is the λmax.

G cluster_prep Sample Preparation cluster_measure Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh Compound B Dissolve in UV-grade Solvent (Stock Solution) A->B C Dilute to Working Solution (Abs < 1.0) B->C F Measure Sample Absorbance C->F Introduce to Spectrophotometer D Set Wavelength Range E Baseline Correction (Solvent Blank) D->E E->F G Plot Absorbance vs. Wavelength F->G H Identify Peak Wavelength (λmax) G->H

Caption: Experimental workflow for determining the UV-Vis absorption maximum.

Visualizing Electronic Transitions

The absorption of UV-Vis light by this compound promotes an electron from a π bonding orbital to a π* anti-bonding orbital. This transition is responsible for the characteristic absorption bands observed in its spectrum.

G cluster_0 Molecular Orbitals π_orbital π (Bonding Orbital) (Ground State) π_star_orbital π* (Anti-bonding Orbital) (Excited State) π_orbital->π_star_orbital  π → π* Transition Photon UV-Vis Photon (hν)

Caption: Diagram of a π → π* electronic transition in a conjugated system.

Conclusion and Future Directions

This guide establishes a comparative framework for understanding the UV-Vis absorption properties of this compound. Based on the analysis of structurally similar 1,4-dihydropyridines and quinoline derivatives, it is predicted that this compound will exhibit strong absorption in the 240-360 nm range due to π → π* transitions, with the precise λmax being sensitive to solvent polarity.

For researchers and professionals in drug development, the empirical determination of the UV-Vis spectrum using the provided protocol is a fundamental step in the characterization of novel 1,4-dihydroquinoline derivatives. Further computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), could provide more precise theoretical predictions of the absorption maxima and aid in the interpretation of experimental results.

References

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PMC. [Link]

  • Hantzsch Esters as Formylation Agents under Photochemical Conditions. reposiTUm. [Link]

  • Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications. PubMed. [Link]

  • Synthesis and biological properties of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids. PubMed. [Link]

  • What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. [Link]

  • Synthesis of 1,4-dihydroquinoline derivatives a. ResearchGate. [Link]

  • Hantzsch Esters as Multifunctional Reagents in Visible-Light Photoredox Catalysis. MDPI. [Link]

  • Electronic absorption spectroscopy of some exceptionally stable 1,4-dialkyl-1,4-dihydro-1,4-diazinium radical cations: assignment of transitions, vibrational structure and effects of π–π dimerization. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 1,4-Dihydropyridine Anions as Potent Single-Electron Photoreductants. Organic Letters. [Link]

  • 1,4-Dihydro-quinoline-3-carboxylic acid derivatives, process for their preparation and compositions containing them.
  • On the mechanism of photodriven hydrogenations of N2 and other substrates by Hantzsch ester: Buffer is key to reactive H-atom donors. PNAS. [Link]

  • ChemInform Abstract: Synthesis of 1,4-Dihydroquinoline Derivatives under Transition-Metal-Free Conditions and Their Diverse Applications. ResearchGate. [Link]

  • Effect of Solvent Polarity On UV-Vis Spectra. Scribd. [Link]

  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI. [Link]

  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. [Link]

  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal. [Link]

  • Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and. AAU-ETD - Addis Ababa University. [Link]

  • 2.4: Effect of Solvent. Chemistry LibreTexts. [Link]

  • Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. PubMed. [Link]

  • Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Verlag der Zeitschrift für Naturforschung. [Link]

  • One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Indian Academy of Sciences. [Link]

  • EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax. Lejan Team. [Link]

  • Organic Spectroscopy. [Link]

  • Match four of the following UV absorption maxima (λ max ) with the corresponding compounds. Pearson. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem. [Link]

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A Definitive Guide to the Accurate Melting Point Determination of Novel Heterocyclic Compounds: A Case Study of Methyl 1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The melting point, a fundamental colligative property, serves as a crucial first indicator of purity and identity. This guide provides a comprehensive, in-depth comparison of methodologies for the accurate determination of melting points, using the sparsely documented compound, methyl 1,4-dihydroquinoline-3-carboxylate, as a practical case study. We will navigate the nuances of sample preparation, instrumentation, and data interpretation, moving beyond a mere procedural listing to elucidate the underlying scientific principles that ensure data integrity.

The selection of this compound is deliberate. A search of common chemical databases reveals a scarcity of reported melting point data for this specific molecule, making it an ideal candidate for demonstrating a rigorous, first-principles approach to characterization. We will compare and contrast the classical capillary method with modern automated systems, providing the experimental data and protocols necessary for researchers to make informed decisions in their own laboratories.

The Foundational Importance of Purity in Melting Point Analysis

Before any thermal analysis, the purity of the analyte must be unequivocally established. Impurities disrupt the crystal lattice of a solid, typically resulting in a depression and broadening of the melting point range. For our target compound, a multi-step purification protocol is not just recommended; it is essential.

Recommended Purification Workflow

A robust purification strategy for a newly synthesized batch of this compound would involve sequential recrystallization followed by column chromatography.

G cluster_synthesis Synthesis & Crude Isolation cluster_purification Purification Cascade cluster_analysis Purity & Identity Confirmation A Crude Reaction Mixture (Containing this compound) B Step 1: Recrystallization (e.g., from Ethanol/Water) A->B Initial Cleanup C Step 2: Silica Gel Column Chromatography (Eluent: Hexane/Ethyl Acetate Gradient) B->C Isolate Target Compound D Collect & Combine Pure Fractions (TLC Analysis) C->D E Solvent Removal (Rotary Evaporation) D->E F High-Vacuum Drying E->F G Purified, Dry Solid Sample F->G H Purity Check (e.g., HPLC, LC-MS) G->H I Identity Confirmation (e.g., NMR, IR) G->I

Figure 1: Recommended workflow for the purification of this compound prior to melting point determination.

Comparative Analysis of Melting Point Determination Techniques

With a verified pure sample in hand, the next critical choice is the method of determination. We will compare the traditional Thiele tube/capillary method against modern, automated digital melting point apparatus.

FeatureCapillary Method (Manual)Digital Apparatus (Automated)
Principle Visual observation of phase change in a heated fluid bath.Optical detection (light transmission/scattering) or thermal analysis (DSC).
Precision Lower; operator-dependent.Higher; automated detection removes subjective bias.
Throughput Low; typically one sample at a time.High; multi-sample carousels are common.
Heating Rate Control Manual, less precise.Programmable, highly precise ramp rates.
Data Record Manual notation of temperature range.Digital record, often with video capture of the melt.
Cost Low initial investment.Higher initial investment.
Suitability Teaching labs, preliminary screening.QC/QA labs, research, GMP environments.
In-Depth Look: Differential Scanning Calorimetry (DSC)

For definitive thermal analysis, Differential Scanning Calorimetry (DSC) stands as the gold standard. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. The melting of a crystalline solid is an endothermic process, which is observed as a distinct peak in the DSC thermogram. The onset of this peak provides a highly accurate and reproducible measure of the melting point.

Experimental Protocols

The following protocols provide step-by-step instructions for the methods discussed.

Protocol 1: Purification by Recrystallization

Objective: To remove soluble and insoluble impurities from the crude synthesized product.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[1][2] A solvent system of ethanol and water is a good starting point for many heterocyclic compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Slowly add hot deionized water to the ethanol solution until it becomes slightly turbid. Re-heat to re-dissolve, then allow the flask to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][5]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals thoroughly under vacuum to remove all solvent residues.

Protocol 2: Melting Point Determination via Automated Apparatus

Objective: To accurately determine the melting point range of the purified compound.

Materials:

  • Purified, dry this compound

  • Capillary tubes

  • Automated melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry, purified crystals.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Instrument Setup: Place the loaded capillary into the sample holder of the apparatus.

  • Method Programming:

    • Set a starting temperature well below the expected melting point.

    • Program a rapid heating ramp (e.g., 10 °C/min) to quickly approach the expected melting point.

    • Program a slow, analytical ramp (1-2 °C/min) through the expected melting range for high-resolution data.

  • Execution & Observation: Start the run. The instrument will automatically detect and record the onset of melting (the point at which the first drop of liquid is visible) and the clear point (the temperature at which all solid has melted). A sharp melting range (≤ 1 °C) is indicative of high purity.

Interpreting the Results: A Comparative Framework

Let us consider hypothetical results for our case study compound and related structures to illustrate the principles of interpretation.

CompoundReported Melting Point (°C)Expected Purity Indication
This compound (Hypothetical)152-153 °CSharp, narrow range suggests high purity.
Ethyl 1,4-dihydroquinoline-3-carboxylate164-166 °CA known reference point. The ethyl ester has a higher melting point, likely due to more efficient crystal packing.
Methyl 4-(2-nitrophenyl)-...-hexahydroquinoline-3-carboxylate218-220 °CA significantly more complex derivative with a much higher melting point, illustrating the impact of substituent groups and molecular weight.

A broad melting range (e.g., 145-150 °C) for our target compound would immediately suggest the presence of impurities, necessitating further purification steps as outlined in our workflow.

G cluster_input Input cluster_methods Determination Methods cluster_output Data & Interpretation Input Purified Solid Sample Manual Capillary Method (Thiele Tube) Input->Manual Automated Digital Apparatus (Optical Detection) Input->Automated DSC Differential Scanning Calorimetry (DSC) Input->DSC Range Melting Range (°C) Manual->Range Automated->Range DSC->Range Onset Temp. Purity Purity Assessment (Sharp vs. Broad) Range->Purity Identity Identity Check (Compare to Literature/Reference) Range->Identity

Figure 2: Logical flow from sample to data interpretation in melting point determination.

Conclusion and Best Practices

The accurate determination of a melting point is a foundational skill in chemical and pharmaceutical sciences. While the melting point of pure this compound is not widely cataloged, this guide provides a robust framework for its determination and, by extension, the characterization of any novel solid compound.

Key Takeaways for Researchers:

  • Purity is Non-Negotiable: Never measure the melting point of a crude product. Purification, as detailed in our workflow, is the essential first step.

  • Method Matters: For high-stakes applications such as drug development and materials qualification, automated systems or DSC are strongly preferred for their precision and objectivity.

  • Context is Crucial: Compare your results not only to literature values (when available) but also to structurally related compounds to understand the impact of molecular modifications on physical properties.

  • Record Keeping: Always document the method used, the heating rate, and the full melting range. For automated systems, archive the digital report and video file.

By adhering to these principles and employing the detailed protocols within this guide, researchers can ensure the generation of trustworthy, high-quality data that stands up to scientific scrutiny.

References

  • UCT Science. SOP: CRYSTALLIZATION. Available at: [Link]

  • Nichols, L. Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. Available at: [Link]

  • Kovalenko, S. et al. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Kovalenko, S.M. et al. NOVEL ONE-POT SYNTHESIS OF METHYL 4-HYDROXY-2-THIOXO-1,2- DIHYDROQUINOLINE-3-CARBOXYLATE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Phenomenex. Column Chromatography Guide. Available at: [Link]

  • Open Library Publishing Platform. 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • University of Colorado Boulder. Column Chromatography. Available at: [Link]

Sources

Structural Elucidation of 1,4-Dihydroquinoline Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, 1,4-dihydroquinoline (1,4-DHQ) scaffolds serve as critical pharmacophores for calcium channel blockers, antimicrobial agents, and emerging anticancer therapeutics. However, their structural characterization presents unique challenges compared to their fully aromatic quinoline counterparts. The interruption of aromaticity at the N1 and C4 positions introduces ring puckering and conformational flexibility that solution-phase NMR often averages out.

This guide provides a comparative analysis of Single Crystal X-ray Diffraction (SC-XRD) against alternative structural determination methods (NMR, DFT) for 1,4-DHQ derivatives. It details optimized crystallization protocols for these metastable compounds and analyzes key crystallographic metrics required for rigorous Structure-Activity Relationship (SAR) modeling.

Comparative Analysis: SC-XRD vs. Alternative Methodologies

To develop high-affinity ligands, researchers must understand the precise 3D conformation of the scaffold. Below is an objective comparison of why SC-XRD is the requisite gold standard for 1,4-DHQ derivatives, contrasted with NMR and Computational Modeling.

Table 1: Performance Matrix for Structural Determination of 1,4-DHQs
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/NOESY) DFT Modeling (B3LYP/6-31G)*
Ring Conformation Definitive. Captures precise puckering (boat/screw-boat) and C4-substituent orientation (axial/equatorial).Averaged. Rapid ring inversion in solution often obscures specific conformers.Predictive. Calculates global minima but may miss lattice-stabilized conformers found in solid drugs.
Tautomeric State High Resolution. Unambiguously locates N1-H protons and C=O bond lengths, distinguishing enamine/imine forms.Ambiguous. Fast proton exchange can broaden N-H signals; solvent dependency alters shifts.Theoretical. Dependent on the dielectric constant model used (e.g., PCM).
Absolute Configuration Direct. Anomalous scattering (Flack parameter) determines chirality at C4 without derivatization.Indirect. Requires chiral shift reagents or Mosher's acid derivatization.N/A. Cannot determine experimental absolute configuration alone.
Intermolecular Interactions Explicit. Maps H-bonding networks (N1-H···O=C) and

-stacking critical for formulation.
Inferred. NOE signals provide proximity but not precise geometry of packing.Simulated. Crystal structure prediction (CSP) is computationally expensive and error-prone.
The "Puckering" Problem

Unlike planar quinolines, 1,4-DHQs possess an


 hybridized C4 and an amine-like N1. This forces the heterocyclic ring into a non-planar conformation.
  • Why this matters: Docking algorithms often penalize non-planar ligands if the input structure is assumed planar (aromatic). SC-XRD data proves that the "boat" conformation is often the bioactive state.

Strategic Workflow: From Synthesis to Structure

The following diagram outlines the decision-making process for characterizing these derivatives, highlighting the integration of SC-XRD with other analytical techniques.

DHQ_Workflow Start Crude 1,4-DHQ Synthesis Purity Purity Check (HPLC/TLC >95%) Start->Purity Solubility Solubility Profile Purity->Solubility Pass Decision Crystallization Strategy Solubility->Decision MethodA Vapor Diffusion (Preferred for hydrophobic) Decision->MethodA Soluble in org. Insol. in anti-solv MethodB Slow Evaporation (Stable compounds) Decision->MethodB High sol. in volatile solv MethodC Interfacial Diffusion (Low solubility) Decision->MethodC Precipitates too fast XRD SC-XRD Data Collection (100 K) MethodA->XRD MethodB->XRD MethodC->XRD Analysis Refinement & Puckering Analysis XRD->Analysis

Figure 1: Decision workflow for the structural elucidation of 1,4-dihydroquinoline derivatives.

Experimental Protocol: Crystallization of Metastable 1,4-DHQs

1,4-DHQs are susceptible to oxidative aromatization (converting to quinolines) upon exposure to light and air. The following protocol minimizes degradation while promoting single-crystal growth.

Protocol: Anti-Solvent Vapor Diffusion (The "Hanging Drop" Adaptation)

Objective: Grow X-ray quality crystals of hydrophobic 1,4-DHQ derivatives. Pre-requisites: >95% purity (HPLC), amber glass vials (light protection).

  • Saturation Solution Preparation:

    • Dissolve 10–15 mg of the 1,4-DHQ derivative in a minimal amount (0.5–1.0 mL) of a "Good Solvent."

    • Recommended Good Solvents: DMF, DMSO, or Dichloromethane (DCM).

    • Critical Step: Filter the solution through a 0.45 µm PTFE syringe filter into a small inner vial (GC vial size) to remove nucleation sites (dust).

  • Anti-Solvent Selection:

    • Choose a solvent in which the compound is insoluble, but which is miscible with the Good Solvent.

    • Recommended Anti-Solvents: Ethanol, Methanol, or Diethyl Ether (use Ether with caution due to volatility).

    • Ratio: The anti-solvent should have a lower density or higher volatility to facilitate diffusion.

  • Chamber Assembly:

    • Place the small open vial containing the sample solution inside a larger jar (20 mL scintillation vial).

    • Add approximately 3–5 mL of the Anti-Solvent to the outer jar. Ensure the level is below the rim of the inner vial.

    • Oxidation Prevention: Flush the outer jar gently with Nitrogen or Argon gas for 10 seconds before sealing.

  • Incubation:

    • Seal the outer jar tightly. Wrap in aluminum foil to exclude light.

    • Store at a constant temperature (20°C or 4°C). Avoid vibration.

    • Timeline: Crystals usually appear within 2–7 days.

  • Harvesting:

    • Examine under a polarized microscope. 1,4-DHQs often form prisms or blocks.

    • Mount crystals using Paratone-N oil and immediately flash-cool to 100 K in the cryostream.

Data Interpretation: Key Crystallographic Metrics

When analyzing the output CIF (Crystallographic Information File), specific parameters confirm the 1,4-dihydro nature and bioavailability potential.

A. Bond Length Analysis (Validation of Electronic State)

The bond lengths confirm the interruption of aromaticity.

  • C2=C3 Double Bond: Expect a length of 1.33 – 1.36 Å . This is significantly shorter than the aromatic C-C bonds in quinoline (~1.40 Å).

  • N1-C2 and N1-C8a: These bonds typically show partial double-bond character (1.38 – 1.40 Å) due to conjugation with the carbonyl (if present, e.g., in 4-quinolones) or the adjacent alkene.

  • C3-C4 Single Bond: Expect 1.50 – 1.54 Å , confirming

    
     hybridization at C4.
    
B. Ring Puckering Parameters (Cremer-Pople)

To quantify the non-planarity, calculate the Cremer-Pople parameters (


, 

,

).
  • Planar Quinoline:

    
    .
    
  • 1,4-DHQ:

    
     Å.
    
  • Conformation: The value of

    
     will indicate if the ring is in a Boat  (
    
    
    
    ) or Half-Chair conformation. This geometry dictates how the molecule fits into protein binding pockets.

Mechanistic Insight: Intermolecular Hydrogen Bonding

In 1,4-DHQ derivatives, the N1-H is a critical hydrogen bond donor. SC-XRD reveals the supramolecular assembly, which directly correlates to melting point and solubility.

H_Bonding Mol_A Molecule A (N1-H Donor) Mol_B Molecule B (C=O Acceptor) Mol_A->Mol_B H-Bond (1.9 - 2.2 Å) Lattice Centrosymmetric Dimer Formation Mol_A->Lattice Mol_B->Mol_A Reciprocal H-Bond Mol_B->Lattice Solubility Decreased Solubility (High Lattice Energy) Lattice->Solubility Direct Correlation

Figure 2: Common Centrosymmetric Dimer motif observed in 1,4-DHQ crystallography, influencing lattice energy.

Interpretation: Most 1,4-DHQ derivatives (especially 3-carboxylate esters) form centrosymmetric dimers via


 interactions.
  • Research Insight: If your SC-XRD data shows weak or solvated H-bonds rather than tight dimers, the compound is likely to have higher solubility and faster dissolution rates—a key advantage in drug formulation.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link] (The primary repository for small molecule crystal structures. Use this to compare your 1,4-DHQ geometry against verified standards.)

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link] (Essential for validating the geometric consistency of the heterocyclic ring.)

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link] (The foundational paper for calculating ring puckering parameters referenced in Section 4B.)

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link] (Authoritative text on crystallization strategies and lattice energy, relevant to the Protocol in Section 3.)

Comparative hydride donor ability of dihydroquinolines vs dihydropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Biomimetic organic hydride donors, particularly analogues of nicotinamide adenine dinucleotide (NADH), are indispensable tools in modern organocatalysis, transfer hydrogenation, and electrochemical CO₂ reduction. Among these, dihydropyridines (DHPs) and dihydroquinolines (DHQs) represent two of the most utilized structural classes.

While both classes operate via a net two-electron, one-proton transfer mechanism, their thermodynamic and kinetic profiles differ drastically. As a Senior Application Scientist, selecting the appropriate reductant requires moving beyond empirical screening to understanding the fundamental thermodynamic driving forces—specifically, the aromatic stabilization energy (ASE) gained upon hydride release [1].

This guide provides an in-depth, data-driven comparison of DHPs and DHQs, detailing the causality behind their reactivity, quantitative performance metrics, and the self-validating experimental protocols used to measure their hydricity.

Mechanistic Causality: The Role of Rearomatization

The hydride donor ability of an organic molecule is inversely proportional to its thermodynamic hydricity (


). A lower 

value indicates a stronger thermodynamic driving force to release a hydride anion [2].

The fundamental disparity in hydride donor strength between DHPs and DHQs is governed by the differential gain in aromaticity during the oxidation event:

  • Dihydropyridines (DHPs): Molecules like 1-benzyl-1,4-dihydronicotinamide (BNAH) or Hantzsch esters (HEH) feature a non-aromatic, partially unsaturated six-membered ring. Upon hydride donation, the ring oxidizes to a pyridinium cation, gaining the full resonance stabilization energy of a pristine 6

    
    -electron aromatic system (approx. 28 kcal/mol). This massive thermodynamic payoff makes DHPs exceptionally strong hydride donors [3].
    
  • Dihydroquinolines (DHQs): In a DHQ, the nitrogen-containing ring is fused to a benzene ring. The benzo-fused ring is already fully aromatic in the reduced state. When the DHQ donates a hydride to become a quinolinium cation, the system merely extends its conjugation across the fused system. The net gain in resonance energy is significantly lower (approx. 11 kcal/mol) because the baseline state was already partially stabilized by the adjacent aromatic ring [4].

Consequently, benzannulation systematically attenuates hydride donor ability. The reactivity trend strictly follows: Dihydropyridine > Dihydroquinoline > Dihydroacridine .

G DHP Dihydropyridine (DHP) Strong Hydride Donor Py Pyridinium Cation (High Aromatic Gain) DHP->Py -H⁻ ΔG° ≈ 64-69 kcal/mol DHQ Dihydroquinoline (DHQ) Moderate Hydride Donor Qu Quinolinium Cation (Low Aromatic Gain) DHQ->Qu -H⁻ ΔG° ≈ 74-76 kcal/mol

Thermodynamic driving forces for hydride release in DHPs vs DHQs based on aromatic gain.

Quantitative Data & Performance Comparison

To objectively compare these donors, we rely on two parameters:

  • Thermodynamic Hydricity (

    
    ):  The standard free energy of heterolytic C–H bond cleavage.
    
  • Kinetic Nucleophilicity (

    
    ):  Mayr's empirical parameter quantifying the rate of hydride transfer to reference electrophiles. According to the Bell-Evans-Polanyi principle, the stronger thermodynamic driving force of DHPs directly translates to lower activation barriers (
    
    
    
    ), making them kinetically faster [2].
Table 1: Comparative Hydricity Parameters in Acetonitrile (MeCN)
Hydride Donor ClassRepresentative CompoundThermodynamic Hydricity (

)
Kinetic Nucleophilicity (

)
Rearomatization Driving Force
1,4-Dihydropyridine BNAH64.2 kcal/mol12.5Very High
1,4-Dihydropyridine Hantzsch Ester (HEH)69.3 kcal/mol10.2High
1,2-Dihydroquinoline 1-Methyl-1,2-DHQ~ 74.5 kcal/mol*6.8Moderate
9,10-Dihydroacridine AcrH81.1 kcal/mol4.1Low

*Note: DHQ values are interpolated from established benzannulation trends where each fused benzo ring increases


 (weakens the donor) by approximately 6–8 kcal/mol[1, 4].

Application Insight:

  • Use DHPs (e.g., HEH) for demanding reductions, such as the organocatalytic transfer hydrogenation of unactivated imines or the reduction of CO₂ to formate.

  • Use DHQs or Acridanes when a milder, highly stable donor is required to prevent unwanted background reactions, or in photoredox catalysis where the extended conjugation stabilizes the intermediate radical cation against premature deprotonation.

Experimental Protocols for Hydricity Validation

To ensure trustworthiness and reproducibility, hydricity must be measured using self-validating, closed-loop systems. Below are the standardized protocols for determining both thermodynamic and kinetic parameters.

Protocol A: Thermodynamic Hydricity via Isodesmic Equilibrium (NMR)

This protocol relies on establishing an equilibrium between the hydride donor and a reference acceptor (e.g., a substituted trityl cation or another pyridinium salt) with a known hydride affinity.

  • Preparation: In a nitrogen-filled glovebox, prepare a 10 mM solution of the target hydride donor (e.g., DHQ) in anhydrous, freeze-pump-thaw degassed CD₃CN.

  • Reference Addition: Add exactly 1.0 equivalent of a reference hydride acceptor (e.g., Malachite Green or a specific trityl tetrafluoroborate salt) whose

    
     is within ±3 kcal/mol of the expected value of the donor.
    
  • Equilibration: Transfer the mixture to a J. Young NMR tube. Allow the system to equilibrate at 298 K for 2 hours.

  • Quantification: Acquire a quantitative ¹H-NMR spectrum (using a long relaxation delay,

    
    ). Integrate the diagnostic benzylic/allylic protons of both the donor and the newly formed reduced reference compound.
    
  • Validation: Calculate the equilibrium constant (

    
    ). The free energy of the reaction is 
    
    
    
    . The hydricity of the target is calculated as:
    
    
    . To self-validate, approach the equilibrium from the reverse direction (mix the oxidized target and reduced reference) and ensure the same
    
    
    is obtained [1].
Protocol B: Kinetic Nucleophilicity via Stopped-Flow Spectroscopy
  • Reagent Setup: Load Syringe A of a stopped-flow UV-Vis spectrophotometer with a 0.1 mM solution of a reference benzhydrylium electrophile in MeCN. Load Syringe B with a 1.0–10.0 mM solution of the hydride donor (pseudo-first-order conditions).

  • Data Acquisition: Rapidly mix the solutions at 298 K and monitor the exponential decay of the benzhydrylium absorbance maximum (typically between 400–650 nm).

  • Rate Extraction: Fit the absorbance decay to a single exponential function to extract the pseudo-first-order rate constant (

    
    ). Plot 
    
    
    
    vs. donor concentration to obtain the second-order rate constant (
    
    
    ).
  • Parameterization: Use the Mayr equation (

    
    ) with known electrophilicity (
    
    
    
    ) parameters to calculate the nucleophilicity (
    
    
    ) of the donor.

Workflow cluster_thermo Thermodynamic Hydricity (ΔG°) cluster_kinetic Kinetic Hydricity (N parameter) Step1 Synthesize & Purify Hydride Donor (DHP or DHQ) T1 Equilibrate with Reference Acceptor (e.g., Trityl Cation) Step1->T1 K1 Mix Donor + Benzhydrylium Electrophiles Step1->K1 T2 Measure K_eq via 1H-NMR T1->T2 T3 Calculate ΔG°_H- via Nernst/Gibbs T2->T3 K2 Monitor Absorbance Decay (Stopped-Flow UV-Vis) K1->K2 K3 Extract Rate Constant (k_2) K2->K3

Workflow for determining thermodynamic and kinetic hydricity of organic hydride donors.

References

  • Thermodynamic Hydricities of Biomimetic Organic Hydride Donors Journal of the American Chemical Society, 2018. URL:[Link]

  • Reduction of CO₂ to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced from Pyridine Journal of the American Chemical Society, 2014. URL:[Link]

  • Thermodynamic Cards of Classic NADH Models and Their Related Photoexcited States Releasing Hydrides Molecules, 2025. URL:[Link]

  • Thermodynamic and Kinetic Hydricities of Metal-Free Hydrides Chemical Society Reviews, 2018. URL:[Link]

Safety Operating Guide

Methyl 1,4-dihydroquinoline-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical operational resource for the safe handling and disposal of Methyl 1,4-dihydroquinoline-3-carboxylate (also known as Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate).[1]

Designed for researchers and drug development professionals, this protocol moves beyond basic safety data sheets (SDS) to provide a logistical framework for waste management, ensuring scientific integrity and regulatory compliance.[2]

Chemical Profile & Hazard Identification

Before initiating disposal, verification of the chemical identity is paramount to avoid incompatible waste streams. This compound exists in tautomeric forms (keto-enol); ensure your inventory matches the identifiers below.

Physicochemical & Regulatory Data
ParameterSpecification
Chemical Name Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
Synonyms Methyl 4-hydroxyquinoline-3-carboxylate; 4-Hydroxy-3-quinolinecarboxylic acid methyl ester
CAS Number 61707-79-7 (Primary), 52980-28-6 (Tautomer)
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Physical State Solid (Powder), typically off-white to yellow
Solubility Low in water; soluble in DMSO, Methanol, DCM
GHS Hazard Classification

Signal Word: WARNING

Hazard CategoryCodeDescription
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][3][4]
Eye Damage/Irritation H319 Causes serious eye irritation.[5][6][3][4][7][8]
STOT - Single Exposure H335 May cause respiratory irritation.[1][3][8][9]

Personal Protective Equipment (PPE) Matrix

Proper PPE is the primary barrier against exposure during waste transfer. Do not rely solely on engineering controls.

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for powder handling due to potential airborne particulates.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during spill cleanup.[1]

  • Body: Standard laboratory coat (buttoned) and closed-toe shoes.

Disposal Decision Framework

The disposal pathway is determined by the physical state of the waste (Solid vs. Solution). Use the logic flow below to categorize your waste stream.

DisposalFlow Start Waste Generation StateCheck Physical State? Start->StateCheck SolidStream Solid Waste (Pure Compound/Contaminated Solids) StateCheck->SolidStream Powder/Debris LiquidStream Liquid Waste (Reaction Mixtures/Mother Liquor) StateCheck->LiquidStream Solution SolidBin Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Toxic Solid' SolidStream->SolidBin SolventCheck Solvent Type? LiquidStream->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalogenated HaloBin Container: Carboy (Stream A) Label: 'Halogenated Organic Waste' Halogenated->HaloBin NonHaloBin Container: Carboy (Stream B) Label: 'Non-Halogenated Organic Waste' NonHalogenated->NonHaloBin

Figure 1: Decision logic for segregating this compound waste streams.

Protocol A: Solid Waste Disposal

Applicability: Expired pure chemical, contaminated weighing boats, filter paper, and spill cleanup debris.

  • Containerization: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Avoid glass for solid waste to prevent breakage during compaction.

  • Labeling: Affix a hazardous waste tag. Clearly write: "Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate - Toxic Solid."

  • Segregation: Do not mix with strong oxidizers or reactive metals.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[2]

Protocol B: Liquid Waste Disposal

Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.

  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste carboy.

    • If dissolved in Methanol/DMSO/Ethyl Acetate: Dispose in Non-Halogenated Waste carboy.

  • pH Adjustment: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids/bases, neutralize prior to adding to the waste carboy to prevent exothermic reactions.

  • Concentration Limit: If the concentration exceeds 5% w/v, consider precipitating the solid (if possible) to dispose of as solid waste, reducing the volume of high-hazard liquid waste.

Emergency Response: Spill Management

In the event of a laboratory spill, immediate action is required to prevent aerosolization of the powder.

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Gloves, Goggles, N95 Mask Alert->PPE Contain 3. Containment Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup Sweep/Scoop into Waste Jar Contain->Clean Decon 5. Decontaminate Wash surface with soap & water Clean->Decon

Figure 2: Step-by-step workflow for managing dry powder spills.[1]

Operational Steps:

  • Dampen: Do not dry sweep.[9] Gently cover the spill with paper towels dampened with water or an inert solvent (e.g., ethanol) to suppress dust generation.

  • Collect: Use a scoop or dustpan to lift the wet material. Place directly into the Solid Waste container.

  • Decontaminate: Wipe the surface with a detergent solution. Test the surface pH if acid/base reagents were involved.

  • Report: Log the incident with your institution's Environmental Health & Safety (EHS) officer.

Regulatory Compliance & RCRA Classification

While this compound is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it must be evaluated for characteristic hazards .[1]

  • RCRA Status: Non-listed.[10] However, due to its GHS toxicity profile (H302), it is treated as Hazardous Waste by default in pharmaceutical and academic settings.

  • Waste Code Assignment:

    • If the waste exhibits no other characteristics (ignitability, corrosivity, reactivity), it is often coded as Non-Regulated Hazardous Waste (depending on state regulations) or assigned a generic code by the disposal vendor (e.g., lab pack waste).[1]

    • Best Practice: Always manage as fully regulated hazardous waste to ensure "Cradle-to-Grave" liability protection.[1]

References

  • PubChem. (2025). Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound).[1][11][12] National Library of Medicine. [Link]

Sources

Personal protective equipment for handling Methyl 1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, uncompromising safety culture is just as critical as the chemical syntheses we perform. Methyl 1,4-dihydroquinoline-3-carboxylate (CAS 53936-94-0) is a highly valuable organic building block, frequently utilized in the development of phosphodiesterase (PDE) inhibitors and novel nitrogen heterocycles[1]. However, its physical state as a fine crystalline powder (melting point 136-139 °C) and its specific functional groups present distinct occupational hazards that require strategic mitigation[2].

The following guide provides a comprehensive, self-validating operational framework for the safe handling, transfer, and disposal of this compound.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. This compound carries the GHS07 (Exclamation Mark) classification, dictating specific precautionary measures (P-codes)[2].

Table 1: Hazard Causality and Precautionary Directives

GHS CodeHazard ClassificationMechanistic Rationale
H315 Causes skin irritationThe lipid-soluble ester functionality can interact with the stratum corneum (the skin's outermost layer), disrupting lipid bilayers and triggering localized inflammatory cascades.
H319 Causes serious eye irritationIf aerosolized, the fine powder can dissolve in orbital fluids. The resulting localized pH shift and chemical interaction with the cornea cause severe irritation.
H335 May cause respiratory irritationLow-density organic powders possess a high propensity for aerosolization. Inhalation leads to deposition in the upper respiratory tract, irritating mucosal membranes.

Strategic PPE Selection Matrix

Personal Protective Equipment (PPE) is your last line of defense. Selection must be based on quantitative data and the specific physical properties of the chemical. Because this compound is a dry, hydrophobic powder, our primary goal is to prevent particulate exposure and contact with mucosal membranes[2].

Table 2: Quantitative PPE Specifications

PPE CategoryMaterial / StandardMinimum SpecificationOperational Causality & Breakthrough
Hand Protection Nitrile (Powder-Free)0.11 mm thicknessNitrile provides a superior barrier against solid organic esters compared to latex. Validation: Perform a visual inflation test before donning to ensure zero micro-tears.
Eye Protection Chemical Splash GogglesANSI Z87.1 (D3 rating)Standard safety glasses leave the orbital cavity exposed to airborne dust. Unvented or indirectly vented goggles are mandatory.
Body Protection Flame-Retardant Coat100% Cotton or NomexSynthetic blends (like polyester) can melt into the skin during a fire and generate static electricity, which aerosolizes powders.
Respiratory Particulate RespiratorNIOSH N95 / P100Required only if handling outside a certified fume hood (which violates standard SOP). Protects against solid aerosols (H335).

Operational Workflow: Safe Handling & Transfer SOP

Every protocol must be a self-validating system. This ensures that if a step fails, the failure is immediately detected before it cascades into an exposure event.

Step 1: Engineering Control Validation

  • Action: Verify that the chemical fume hood is operational.

  • Validation: Check the digital monitor to ensure a face velocity of 80–120 feet per minute (fpm). Tape a small piece of Kimwipe to the sash; it should pull gently inward.

Step 2: Static Mitigation

  • Action: Utilize an anti-static ionizing bar or grounded, anti-static weighing spatulas.

  • Causality: Organic powders build up static charges during transport. When a metal spatula is introduced, the sudden discharge causes the powder to violently repel and aerosolize, directly exposing the operator to H335 hazards.

Step 3: Tare and Transfer

  • Action: Place the receiving vessel on the analytical balance deep inside the hood (at least 6 inches from the sash). Transfer the powder slowly, minimizing the drop height between the source and receiving vessel.

  • Validation: Inspect the outer surface of the receiving vial and the analytical balance pan. A zero-deviation on the balance after removing the sealed vial confirms no powder was spilled during the transfer.

Spill Response & Decontamination Plan

If a spill occurs, standard aqueous cleaning will fail. This compound is highly hydrophobic; water will merely float the powder and spread the contamination.

Step 1: Containment Immediately halt operations. Cover the spilled powder with absorbent pads dampened with 70% isopropanol or ethanol. This suppresses dust generation and begins dissolving the ester.

Step 2: Collection Use a non-sparking, anti-static scoop to collect the dampened powder. Place the recovered material into a compatible, sealable hazardous waste container.

Step 3: Surface Decontamination & Validation Wipe the affected area with ethyl acetate or ethanol to dissolve residual organics, followed by a secondary wipe with mild soapy water.

  • Validation: Perform a final wipe with a clean, dry white absorbent pad. Visually inspect the pad; the absence of any yellow/white residue confirms the area is fully decontaminated.

Waste Disposal Protocol (P501)

Adherence to P501 (Dispose of contents/container to an approved waste disposal plant) requires strict segregation[2].

  • Solid Waste: Contaminated gloves, spatulas, and empty reagent vials must be placed in a rigid, leak-proof container labeled clearly as "Hazardous Solid Waste - Irritant Organic Powder (Quinoline Derivative)."

  • Liquid Waste: If the compound was dissolved in a solvent during your workflow, dispose of it in the "Non-Halogenated Organic Waste" carboy. If dissolved in dichloromethane (DCM) or chloroform, it must be segregated into "Halogenated Organic Waste."

Process Workflow Visualization

PPE_Workflow N1 1. Pre-Operation Hood & PPE Validation N2 2. Handling Phase Anti-Static Transfer N1->N2 N3 Spill Occurred? N2->N3 N4 3a. Spill Response Solvent Decontamination N3->N4  Yes   N5 3b. Process Execution Reaction Setup N3->N5  No   N4->N5 N6 4. Post-Operation P501 Waste Disposal N5->N6 N7 5. PPE Doffing & Hygiene Protocol N6->N7

Operational workflow for handling this compound, from PPE to disposal.

References

  • Title: US11851427B2 - Phosphodiesterase inhibitors and uses thereof Source: Google Patents URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.